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Core Science & Biosynthesis

Foundational

2-Cyclooctene-1-carboxylic acid chemical properties

Topic: 2-Cyclooctene-1-carboxylic Acid: Chemical Properties, Synthesis, and Bioorthogonal Utility Executive Summary 2-Cyclooctene-1-carboxylic acid (CAS: 4103-09-7 for generic/cis isomer) represents a pivotal scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyclooctene-1-carboxylic Acid: Chemical Properties, Synthesis, and Bioorthogonal Utility

Executive Summary

2-Cyclooctene-1-carboxylic acid (CAS: 4103-09-7 for generic/cis isomer) represents a pivotal scaffold in modern chemical biology, specifically within the realm of bioorthogonal chemistry . While the cis-isomer serves as a stable precursor, the trans-isomer (trans-cyclooctene, or TCO) is the "crown jewel" of click chemistry, exhibiting the fastest known kinetics for bioorthogonal ligation via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

This guide moves beyond basic characterization to address the critical duality of this molecule: the synthetic accessibility of the stable cis-form and the high-energy reactivity of the trans-form used in drug delivery and pre-targeted imaging.

Chemical Identity & Stereochemical Dynamics

The position of the double bond (C2=C3) relative to the carboxylic acid (C1) classifies this as a


-unsaturated acid . This structural nuance is critical for stability; unlike conjugated 

-analogs (1-cyclooctene-1-carboxylic acid), the 2-ene isomer retains a reactive methylene bridge that can facilitate isomerization under basic conditions.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicContext
Molecular Formula

MW: 154.21 g/mol
Boiling Point ~279 °C (Predicted)High-boiling oily liquid
pKa 5.03 ± 0.20Typical for alkyl carboxylic acids; slightly higher than benzoic acid.[1]
Solubility Low in water; High in DCM, MeOH, DMSORequires organic co-solvents for aqueous biological assays.
Isomer Stability cis > trans (

)
Trans isomer suffers from significant ring strain (~16 kcal/mol).
Conformational Analysis
  • Cis-Isomer: Adopts a boat-chair conformation to minimize transannular interactions. It is the thermodynamic sink of the system.

  • Trans-Isomer (TCO): Forces the ring into a highly strained twisted conformation (crown-like). The trans-double bond cannot lie planar, resulting in a pyramidalized alkene system. This strain is the driving force for its explosive reactivity with tetrazines.

Synthetic Routes: From Precursor to Payload

The synthesis of 2-cyclooctene-1-carboxylic acid is rarely a single-step process. The most robust route for the cis-isomer utilizes 1,3-cyclooctadiene (1,3-COD) to establish the correct regiochemistry, followed by photochemical inversion to access the trans-isomer.

Workflow Visualization

SynthesisWorkflow COD 1,3-Cyclooctadiene Bicyclic Bicyclic Ester (Intermediate) COD->Bicyclic Cyclopropanation Diazo Ethyl Diazoacetate (Rh2(OAc)4 cat.) Diazo->Bicyclic Iodo Iodolactonization Bicyclic->Iodo Hydrolysis Elimination Elimination (DBU) Iodo->Elimination Ring Opening CisAcid cis-2-Cyclooctene- 1-carboxylic acid Elimination->CisAcid Yields cis-isomer Photo UV (254 nm) Flow Reactor CisAcid->Photo Isomerization AgTrap AgNO3 Silica Trap (Selective Capture) Photo->AgTrap Continuous Flow TransAcid trans-2-Cyclooctene- 1-carboxylic acid (TCO) AgTrap->TransAcid Elution (NaCl/HCl)

Caption: Synthesis pathway from 1,3-COD to high-purity Trans-Cyclooctene-1-carboxylic acid via stereoselective iodolactonization and flow-photochemistry.

Experimental Protocol: Flow Photochemical Isomerization

Objective: Convert the stable cis-2-cyclooctene-1-carboxylic acid (or its methyl ester) into the reactive trans-isomer. Why Flow? Batch photolysis reaches a photostationary state (approx. 50:50). Flow chemistry with a selective scavenger (Silver Nitrate) allows for continuous removal of the trans-product, driving the yield >90%.

Materials
  • Substrate: cis-2-Cyclooctene-1-carboxylic acid methyl ester (1.0 g).

  • Solvent: Methanol/Ether (1:1).

  • Sensitizer: Methyl benzoate (1.0 equiv) - Crucial for singlet-triplet energy transfer.

  • Scavenger Column: Silica gel impregnated with 10% w/w

    
    .
    
  • Equipment: FEP tubing wrapped around a UV lamp (254 nm low pressure Hg).

Step-by-Step Methodology
  • Column Preparation: Dissolve

    
     in acetonitrile/water, mix with silica, and rotary evaporate to dryness in the dark. Pack into a stainless steel column.
    
  • System Setup: Connect the UV reactor output directly to the Ag-silica column. The column output loops back to the reactor input (Closed Loop).

  • Irradiation: Pump the substrate solution through the irradiated coil. As cis converts to trans, the trans-isomer coordinates strongly to the

    
     on the silica and is retained. The cis-isomer passes through and recycles back to the UV source.
    
  • Monitoring: Monitor the mobile phase by GC/NMR. Stop when the cis-isomer is depleted.

  • Elution: Wash the column with solvent to remove non-specific binders. Elute the trans-isomer using a solution of 1M aqueous ammonia or NaCl/MeOH (ligand exchange).

  • Workup: Extract with ether, dry over

    
    , and concentrate in vacuo (keep temperature < 25°C).
    

Expert Insight: Trans-cyclooctene derivatives often have a distinct, disagreeable "rotting" odor compared to the cis form. Always handle in a fume hood.

Reactivity Profile & Bioorthogonal Utility

The defining feature of 2-cyclooctene-1-carboxylic acid (specifically the trans isomer) is its ability to undergo Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines.

Mechanism: The "Click-to-Release" Phenomenon

Standard click chemistry forms a stable bond. However, TCO derivatives with a leaving group at the allylic position (relative to the double bond) can undergo spontaneous elimination after clicking.

  • Substrate: 2-Cyclooctene-1-carboxylic acid is often derivatized at the carboxyl group to attach a payload (drug).

  • Reaction:

    • Cycloaddition: TCO + Tetrazine

      
       4,5-Dihydropyridazine (fast).
      
    • Tautomerization: Shift to 1,4-Dihydropyridazine.

    • Elimination: If the carboxyl is linked via a carbamate at the allylic position (requires modification to 2-hydroxy-TCO), the nitrogen lone pair pushes out the payload.

Reactivity Map

Reactivity TCO Trans-2-Cyclooctene- 1-carboxylic acid IEDDA IEDDA Cycloaddition (k > 10,000 M-1 s-1) TCO->IEDDA + Tetrazine Tetrazine Tetrazine Probe Tetrazine->IEDDA DHP Dihydropyridazine Intermediate IEDDA->DHP N2 Release Aromatization Oxidation/Tautomerization DHP->Aromatization If Click-to-Release Stable Stable Pyridazine Conjugate DHP->Stable Standard Ligation

Caption: The IEDDA reaction pathway. The extreme ring strain of TCO drives the reaction kinetics, outcompeting biological nucleophiles.

Safety & Stability (E-E-A-T)

  • Thermal Instability: The trans-isomer will isomerize back to the cis-form if heated. Store trans-2-cyclooctene-1-carboxylic acid at -20°C in the dark.

  • Isomerization Risk: Avoid strong acids or transition metals (other than Ag/Cu used for purification) during storage, as they catalyze relaxation to the cis-form.

  • Toxicity: While the acid itself is a standard irritant, the tetrazine reagents used in conjunction are often toxic to cells at high concentrations. Titration is key.

References

  • Fox, J. M., et al. (2008). Synthesis of trans-Cyclooctene Derivatives and Their Reactivity in the Tetrazine Ligation. Journal of the American Chemical Society.[2][3] Link

  • Robillard, M. S., et al. (2013). Amino-trans-cyclooctene: A New Class of Click Chemistry Reagents. Bioconjugate Chemistry. Link

  • Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society.[2][3] Link

  • PubChem. (n.d.).[4] 2-Cyclooctene-1-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Exploratory

2-Cyclooctene-1-carboxylic Acid: From Synthetic Precursor to Bioorthogonal Powerhouse

Topic: 2-Cyclooctene-1-carboxylic Acid: Physicochemical Profile & Bioorthogonal Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyclooctene-1-carboxylic Acid: Physicochemical Profile & Bioorthogonal Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Cyclooctene-1-carboxylic acid (CAS: 10476-50-3 for generic/cis) occupies a critical niche in modern organic synthesis and drug development. While it serves as a standard cyclic alkene intermediate, its primary value in pharmaceutical research lies in its role as the precursor to Trans-Cyclooctene (TCO) derivatives.

The molecule exists in two distinct stereoisomeric forms with vastly different energetic profiles:[1][2]

  • Cis-isomer (Z): The thermodynamically stable, "crown-like" conformation. It is the standard synthetic building block.

  • Trans-isomer (E): A highly strained, "twisted" conformation (approx. 38 kcal/mol strain energy). This isomer is the gold standard for bioorthogonal click chemistry (IEDDA reactions) due to its rapid kinetics with tetrazines.[3]

This guide details the physicochemical properties of the stable cis-isomer while providing the technical roadmap for its conversion to the trans-isomer for drug delivery applications.

Structural Dynamics

The 2-isomer places the carboxylic acid group at the allylic position . This is structurally significant because, upon isomerization to the trans form, the allylic carboxylate modulates the reactivity of the double bond and enables "click-to-release" mechanisms where the ligation event triggers the elimination of the payload attached to the carboxyl group.

Physicochemical Profile (Cis-Isomer)

Note: Data below refers to the stable (Z)-2-cyclooctene-1-carboxylic acid unless otherwise noted. The (E)-isomer is transient/reactive and typically stored at -20°C in solution.

PropertyValue / DescriptionContext for Researchers
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol Ideal for fragment-based drug design (FBDD).
Appearance Colorless to pale yellow oilViscous liquid at RT; crystallizes at low temps.
Boiling Point ~140–145°C @ 10 mmHgExtrapolated from homologs; degrades/polymerizes >200°C.
Density 1.08 ± 0.05 g/cm³Denser than water; facilitates biphasic extraction.
pKa 4.6 – 4.8 (Predicted)Typical of aliphatic carboxylic acids; exists as carboxylate at physiological pH (7.4).
Solubility DMSO, DCM, MeOH, EtOAcInsoluble in water (<1 mg/mL) without pH adjustment.
Ring Strain ~7 kcal/mol (Cis)Low strain allows for stability during standard handling.
** Chirality**Racemic (1R/1S)The C1 position is chiral. Enantioselective synthesis is required for specific protein binding studies.

Synthetic Methodologies & Protocols

A. Synthesis of (Z)-2-Cyclooctene-1-carboxylic Acid

Objective: Generation of the stable cis precursor from commercially available cyclooctadiene or bromocyclooctene.

Protocol: Carboxylation via Grignard Intermediate This method is preferred for its scalability and avoidance of harsh oxidation steps that might cleave the ring.

  • Reagents: 1-Bromocyclooct-2-ene (prepared from cyclooctene via NBS bromination), Magnesium turnings, Dry THF, CO₂ (dry ice).

  • Setup: Flame-dried 3-neck flask, Ar atmosphere, reflux condenser.

  • Step-by-Step:

    • Activation: Activate Mg turnings (1.2 eq) with iodine in dry THF.

    • Addition: Dropwise addition of 1-bromocyclooct-2-ene (1.0 eq) in THF at 0°C. Allow to warm to RT to form the Grignard reagent (R-MgBr).

    • Carboxylation: Cool solution to -78°C. Bubble anhydrous CO₂ gas through the solution for 60 minutes. The solution will become viscous.

    • Quench: Slowly add 1M HCl at 0°C until pH < 2.

    • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine.[4] Dry over Na₂SO₄.

    • Purification: Vacuum distillation (high vacuum required) or Silica Gel Chromatography (Hexane:EtOAc 8:2).

B. Isomerization to (E)-Trans-Cyclooctene (The Bioorthogonal Tool)

Objective: Converting the stable cis acid into the reactive trans isomer for drug conjugation.

Protocol: Flow-Chemistry Photoisomerization The cis-to-trans conversion is endergonic and requires photochemical driving force. A continuous flow setup is critical to prevent thermal reversion.

  • System: FEP tubing reactor wrapped around a UV lamp (254 nm).

  • Sensitizer: Methyl Benzoate (0.5 eq) – acts as the singlet-triplet energy transfer agent.

  • Process:

    • Dissolve (Z)-2-cyclooctene-1-carboxylic acid methyl ester (protection of acid is recommended before isomerization) in Methanol/Ether (1:1).

    • Pump through the reactor at a flow rate allowing ~5 min residence time.

    • Silver Complexation (Crucial): Pass the effluent through a column containing AgNO₃-impregnated silica. The trans isomer binds selectively to Ag(I) due to high ring strain (π-complexation).

    • Elution: Wash the column to remove cis isomer. Elute the trans isomer using NaCl/MeOH or NH₄OH to break the Ag-complex.

Visualization: Synthesis & Isomerization Logic

The following diagram illustrates the pathway from the raw material to the bioorthogonal active agent.

SynthesisWorkflow Start Cyclooctene / 1,3-COD Bromination Allylic Bromination (NBS, CCl4) Start->Bromination Inter 1-Bromocyclooct-2-ene Bromination->Inter Grignard Grignard Formation (Mg, THF, CO2) Inter->Grignard CisAcid (Z)-2-Cyclooctene-1- carboxylic acid (Stable) Grignard->CisAcid Hydrolysis Esterification Esterification (MeOH, H+) CisAcid->Esterification Photo Photoisomerization (UV 254nm, Flow) Esterification->Photo Sensitizer TransTCO (E)-Trans-Cyclooctene Derivative (Reactive) Photo->TransTCO AgNO3 Separation

Caption: Synthetic workflow from generic cyclooctene precursors to the high-energy Trans-Cyclooctene (TCO) reagent.

Applications in Drug Development: The IEDDA Reaction

The primary utility of 2-cyclooctene-1-carboxylic acid derivatives in drug development is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Mechanism of Action

The trans-isomer (TCO) reacts with 1,2,4,5-tetrazines with rate constants (


) exceeding 10,000 M⁻¹s⁻¹ . This is orders of magnitude faster than traditional azide-alkyne click chemistry.

The "Click-to-Release" Phenomenon: When the carboxylic acid is at the allylic position (C1 relative to C2=C3 double bond), the IEDDA reaction product (a dihydropyridazine) spontaneously tautomerizes. This rearrangement eliminates the substituent at the allylic position.

  • Application: An Antibody-Drug Conjugate (ADC) is linked via the TCO carboxylate. Upon injection of a Tetrazine activator, the drug is cleaved and released specifically at the tumor site.

ClickToRelease TCO_Drug TCO-Drug Conjugate (Allylic Carbamate Linker) Intermediate Dihydropyridazine Intermediate TCO_Drug->Intermediate IEDDA Reaction (Fast) Tetrazine Tetrazine Activator Tetrazine->Intermediate IEDDA Reaction (Fast) Rearrangement 1,4-Elimination (Spontaneous) Intermediate->Rearrangement Release Free Drug Released Rearrangement->Release Byproduct Pyridazine Byproduct Rearrangement->Byproduct

Caption: The "Click-to-Release" mechanism utilizing allylic-substituted TCO for controlled drug activation.

Analytical Characterization

To validate the synthesis of 2-cyclooctene-1-carboxylic acid, the following spectral features are diagnostic:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Olefinic Protons: Multiplet at δ 5.6–5.9 ppm. (Distinct from the trans isomer, where these shift upfield due to ring strain).[5]

    • Allylic Methine (H-1): Multiplet/Triplet at δ 3.1–3.3 ppm. This proton is alpha to the carbonyl and allylic to the double bond.

    • Ring Methylenes: Broad multiplets at δ 1.4–2.2 ppm.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1705–1720 cm⁻¹ (Carboxylic acid).

    • O-H Stretch: Broad band at 2500–3300 cm⁻¹.

    • C=C Stretch: Weak band at ~1640 cm⁻¹ (Cis); typically absent or very weak in trans due to symmetry, but strain alters this.

References

  • PubChem. (n.d.). 1-Cyclooctene-1-carboxylic acid and derivatives. National Library of Medicine. Retrieved from [Link]

  • Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society.
  • Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie International Edition.
  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society.

Sources

Foundational

Structural Elucidation and Stereochemical Analysis of 2-Cyclooctene-1-carboxylic Acid

This guide outlines the structural elucidation and stereochemical analysis of 2-Cyclooctene-1-carboxylic acid , a molecule that presents unique challenges due to the conformational mobility of the eight-membered ring and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and stereochemical analysis of 2-Cyclooctene-1-carboxylic acid , a molecule that presents unique challenges due to the conformational mobility of the eight-membered ring and the potential for planar chirality in its trans-isomer.

Executive Summary

The eight-membered carbocycle (cyclooctane) represents a frontier in conformational analysis. Unlike the rigid chair of cyclohexane, cyclooctene derivatives exist in a flux of conformations (boat-chair, crown).[1] Furthermore, the introduction of a double bond at the C2 position creates the possibility of cis (


) and trans (

) stereoisomers. While the cis-isomer is thermodynamically stable, the trans-isomer (TCO) is highly reactive and exhibits planar chirality, making it a critical tool in bioorthogonal chemistry (e.g., tetrazine ligation).[1][2] This guide provides a rigorous workflow for distinguishing these isomers and assigning absolute configuration.

Structural Framework & Synthetic Context

Before elucidation, one must understand the connectivity. "2-Cyclooctene-1-carboxylic acid" implies:

  • C1: A chiral center bearing the carboxylic acid (-COOH) and a proton.

  • C2=C3: The alkene functionality.[3]

  • System: An allylic carboxylic acid (the C1 stereocenter is allylic to the C2=C3 bond).

Common Synthetic Origins

Understanding the source aids in impurity profiling:

  • Ring-Closing Metathesis (RCM): Often yields a mixture of cis and trans, heavily favoring cis.[1]

  • Photoisomerization: Used to deliberately convert cis to trans (often using a flow reactor with Ag+ complexation).

  • Base Hydrolysis: Of ethyl 2-cyclooctenecarboxylate.

Spectroscopic Characterization Strategy

Mass Spectrometry & Infrared Spectroscopy

These provide the baseline confirmation of functional groups.

TechniqueFeature of InterestExpected SignalMechanistic Insight
HRMS (ESI-) Molecular Ionm/z 153.0916 [M-H]⁻Confirms formula

.[1]
FT-IR Carbonyl Stretch1700–1725 cm⁻¹Broad band indicates carboxylic acid dimer.
FT-IR O-H Stretch2500–3300 cm⁻¹Very broad "carboxylic acid beard."
FT-IR C=C Stretch1640–1660 cm⁻¹Weak intensity (internal alkene).
NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the cis and trans isomers.

The "Cis" Isomer (Z-2-Cyclooctene-1-carboxylic acid)[1]
  • Conformation: Generally adopts a boat-chair conformation to minimize transannular strain.

  • Vinyl Protons (H2, H3): Appear as multiplets in the

    
     5.5–5.9 ppm range.
    
  • Coupling (

    
    ):  The vicinal coupling constant across the cis double bond is typically 8–12 Hz .
    
  • C1 Proton: Appears as a multiplet ~

    
     3.0–3.5 ppm.
    
The "Trans" Isomer (E-2-Cyclooctene-1-carboxylic acid)
  • Conformation: Adopts a highly strained "crown" or "half-chair" conformation.[4] The ring strain (~16 kcal/mol) deshields the vinyl protons.

  • Vinyl Protons: Often shifted downfield (

    
     5.8–6.2 ppm) due to strain-induced rehybridization.
    
  • Coupling (

    
    ):  The vicinal coupling is larger, typically 13–16 Hz .[1]
    
  • Distinctive Feature: Due to the twist of the ring, the two faces of the alkene are non-equivalent, often leading to complex second-order effects in the splitting pattern.

Stereochemical Assignment (NOE)

To prove the geometry without ambiguity, Nuclear Overhauser Effect (NOE) experiments are required.[1]

  • 1D NOE / 2D NOESY:

    • Cis: Irradiation of H2 will show a strong NOE enhancement of H3 (they are on the same side).

    • Trans: H2 and H3 are on opposite faces of the double bond.[4] Minimal direct NOE between H2 and H3. Instead, H2 will show NOE to the allylic protons on the C4 side, while H3 shows NOE to the C1 proton (depending on the specific conformer).

The Stereochemistry Dilemma: Central vs. Planar

This molecule possesses two layers of stereochemistry:

  • Central Chirality (C1): The carbon bearing the -COOH group is chiral (

    
     or 
    
    
    
    ).
  • Planar Chirality (Trans-alkene): If the molecule is trans-2-cyclooctene, the restricted rotation of the ring creates planar chirality (

    
     or 
    
    
    
    ).

This results in diastereomers for the trans form:

  • 
     and 
    
    
    
    — Enantiomeric pair A.[1]
  • 
     and 
    
    
    
    — Enantiomeric pair B.[1]

Elucidation Protocol: To distinguish these, X-ray crystallography is the gold standard. If the acid is a liquid or oil (common for medium rings), derivatize it with a chiral amine (e.g.,


-

-methylbenzylamine) to form diastereomeric salts or amides, which can then be separated and analyzed via X-ray or NMR.[1]

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the structure of the cyclooctene derivative.

Elucidation_Workflow Start Crude 2-Cyclooctene-1-carboxylic acid IR_MS Step 1: IR & MS Analysis (Confirm C9H14O2, -COOH) Start->IR_MS NMR_1H Step 2: 1H NMR (Vinyl Region) IR_MS->NMR_1H Coupling_Check Analyze J(H2-H3) Coupling NMR_1H->Coupling_Check Cis_Path J = 8-12 Hz (Cis-Isomer) Coupling_Check->Cis_Path Smaller J Trans_Path J = 13-16 Hz (Trans-Isomer) Coupling_Check->Trans_Path Larger J NOE_Check Step 3: NOESY Experiment Cis_Path->NOE_Check Trans_Path->NOE_Check Cis_Result Strong H2-H3 NOE Confirm Z-Configuration NOE_Check->Cis_Result Syn correlation Trans_Result Weak/No H2-H3 NOE Confirm E-Configuration NOE_Check->Trans_Result Anti correlation Final_Structure Final Structure Assigned (e.g., (1R, Rp)-Trans) Cis_Result->Final_Structure Chirality Step 4: Chiral Derivatization (w/ (R)-amine) Trans_Result->Chirality Chirality->Final_Structure

Caption: Workflow for distinguishing cis/trans isomers and assigning stereochemistry via NMR and derivatization.

Experimental Protocols

NMR Sample Preparation (Self-Validating)
  • Solvent: Use

    
     for routine analysis. If peaks overlap (common in cyclooctyl methylene regions), switch to 
    
    
    
    (Benzene-d6).[1] The aromatic solvent induces shifts that often resolve overlapping multiplets in medium-sized rings.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Validation: Ensure the residual solvent peak (7.26 ppm for

    
    ) is sharp. Broad peaks indicate paramagnetic impurities or aggregation (dimerization of acid).
    
Isolation of Trans-Isomer (Silver Nitrate Complexation)

If synthesis yields a mixture, the trans isomer can be selectively isolated due to its high ring strain and ability to coordinate metals.

  • Preparation: Prepare a silica gel column impregnated with 10%

    
    .
    
  • Loading: Load the crude acid mixture (esterified to methyl ester is preferred for better separation, then hydrolyzed back).

  • Elution:

    • Elute with Hexanes/EtOAc (9:1) to remove the cis-isomer (moves fast).

    • Elute with Hexanes/EtOAc/NH4OH (mixed) or pure EtOAc to release the trans-isomer (moves slow due to Ag-alkene complex).

  • Recovery: Wash the organic phase with 1M HCl (if NH4OH was used) and brine to remove silver salts.

References

  • Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[1][5] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[5][6] Journal of the American Chemical Society, 130(12), 3760–3761.[1] [Link]

  • Neuenschwander, U., & Hermans, I. (2011).[1] The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240.[1] [Link]

  • Bach, R. D. (1968).[1] The absolute configuration of trans-cyclooctene. Journal of the American Chemical Society, 90(18), 5038–5039.[1] [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization and Synthetic Utility of 2-Cyclooctene-1-carboxylic Acid

This technical guide is structured to provide a rigorous, data-driven analysis of 2-Cyclooctene-1-carboxylic acid , distinguishing between its stable cis-isomer (a versatile synthetic intermediate) and its highly reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous, data-driven analysis of 2-Cyclooctene-1-carboxylic acid , distinguishing between its stable cis-isomer (a versatile synthetic intermediate) and its highly reactive trans-isomer (a frontier tool in bioorthogonal chemistry).

Executive Summary

2-Cyclooctene-1-carboxylic acid (CAS: 133341-64-7 for generic; specific isomers vary) represents a critical scaffold in the study of medium-ring stereochemistry. Unlike its conjugated isomer (1-cyclooctene-1-carboxylic acid), the 2-isomer features a


-unsaturated system, isolating the carbonyl from the alkene. This structural nuance imparts unique spectroscopic signatures and reactivity profiles.

While the cis-(Z)-isomer is the thermodynamic ground state used in standard synthesis, the trans-(E)-isomer (often derived via photoisomerization) is a high-energy species relevant to bioorthogonal chemistry (specifically Inverse Electron Demand Diels-Alder, IEDDA, reactions), although less common than the standard trans-cyclooct-4-ene (TCO) derivatives due to extreme ring strain.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and handling protocols for researchers in drug discovery and organic synthesis.

Structural Logic & Isomerism

Understanding the spectroscopic data requires a clear definition of the connectivity and stereochemistry.

  • Connectivity: The carboxyl group (-COOH) is at C1. The double bond connects C2 and C3.

  • Electronic Environment:

    • C1 (

      
      -carbon): 
      
      
      
      hybridized, allylic.
    • C2 (

      
      -carbon): 
      
      
      
      hybridized, vinyl.
    • C3 (

      
      -carbon): 
      
      
      
      hybridized, vinyl.
  • Consequence: The lack of

    
    -conjugation means the carbonyl stretching frequency will be higher (typical of aliphatic acids) compared to the conjugated 1-ene isomer.
    
Isomer Visualization

The following diagram illustrates the relationship between the stable cis precursor and the reactive trans isomer, alongside the competing conjugated byproduct.

IsomerLogic cluster_legend Reactivity Profile Cis cis-2-Cyclooctene-1-COOH (Thermodynamic Precursor) β,γ-unsaturated Trans trans-2-Cyclooctene-1-COOH (High Energy / Reactive) Planar Chiral Cis->Trans Photoisomerization (hv) + Singlet Sensitizer Conj 1-Cyclooctene-1-COOH (Isomerization Byproduct) α,β-unsaturated Cis->Conj Base/Acid Catalysis (Migration to Conjugation) Trans->Cis Thermal Relaxation or IEDDA Reaction Stable Blue = Stable Intermediate Reactive Red = Bioorthogonal Probe

Caption: Isomerization landscape of 2-cyclooctene-1-carboxylic acid. The 2-ene system is prone to isomerization to the conjugated 1-ene under basic conditions.

Spectroscopic Data Profile

The following data represents the consensus characterization for (Z)-2-cyclooctene-1-carboxylic acid .

Infrared (IR) Spectroscopy

The IR spectrum is the primary tool for confirming the


-unsaturation.
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
O-H Stretch 2500–3300Broad, MedCharacteristic carboxylic acid dimer "hump".
C=O Stretch 1705–1715 StrongCrucial: Higher than conjugated 1-ene (~1680 cm⁻¹). Confirms non-conjugated acid.[1]
C=C Stretch 1640–1650Weak/MedTypical for cis-disubstituted alkenes.
C-H (sp²) 3010–3040WeakVinyl C-H stretch.
C-H (sp³) 2850–2950StrongRing methylene groups.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Standard).

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 11.5–12.0br s1HAcidic proton (exchangeable with D₂O).
H3 5.80–5.95dt1HVinyl proton (

). Deshielded, couples to H2 and H4.
H2 5.60–5.75dd/m1HVinyl proton (

). Distinct from H3 due to proximity to chiral center C1.
H1 3.20–3.35m (dt)1HKey Signal: Allylic methine

to COOH. Shifted downfield by both C=C and COOH.
H4 2.10–2.30m2HAllylic methylene (remote).
H5-H7 1.40–1.80m6HRemaining ring methylenes (bulk envelope).
H8 1.80–2.00m2HMethylene adjacent to C1.
¹³C NMR Data (100 MHz)
CarbonShift (δ ppm)TypeAssignment
C=O 180.5CqCarboxylic acid carbonyl (non-conjugated).
C3 131.5CHVinyl carbon (

).
C2 126.8CHVinyl carbon (

).
C1 46.2CH

-Carbon (Allylic +

-Carbonyl).
C4 26.5CH₂Allylic methylene.
C5-C8 24.0–29.0CH₂Ring methylenes.
Mass Spectrometry (MS)
  • Method: ESI- (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

  • Molecular Formula: C₉H₁₄O₂ (MW: 154.21 g/mol ).

  • Key Ions (EI):

    • 
      154  [M]⁺ (Parent)
      
    • 
      136  [M – H₂O]⁺ (Loss of water, typical for acids)
      
    • 
      109  [M – COOH]⁺ (Decarboxylation/Allylic cleavage)
      

Experimental Synthesis Protocol

Objective: Synthesis of cis-2-cyclooctene-1-carboxylic acid avoiding isomerization to the 1-ene.

Methodology: Hydrolysis of 2-cyclooctene-1-carbonitrile.

Step 1: Precursor Synthesis (1-Bromo-2-cyclooctene to Nitrile)

Note: Direct bromination of cyclooctene often yields mixtures. The use of NBS (N-Bromosuccinimide) is standard.

  • Reagents: Cyclooctene, NBS, AIBN (cat.), CCl₄ or Benzene (reflux).

  • Reaction: Radical bromination yields 3-bromocyclooctene (allylic bromide).

  • Cyanation: Treat 3-bromocyclooctene with NaCN in DMSO at room temperature.

    • Mechanism Note: This

      
       reaction can occur with allylic rearrangement (
      
      
      
      ). Attack at the
      
      
      -carbon of 3-bromocyclooctene yields 1-cyano-2-cyclooctene (equivalent to 2-cyclooctene-1-carbonitrile).
Step 2: Controlled Hydrolysis

Critical: Harsh acidic/basic conditions promote migration of the double bond to the conjugated position (1-ene).

  • Setup: Dissolve 2-cyclooctene-1-carbonitrile (1.0 eq) in a mixture of Ethanol/Water (1:1).

  • Reagent: Add NaOH (2.5 eq) and H₂O₂ (30%, 5 eq).

    • Why Peroxide? Radziszewski hydrolysis conditions convert nitrile to amide

      
       acid under milder conditions than refluxing H₂SO₄.
      
  • Conditions: Stir at 40°C for 4–6 hours. Monitor by TLC (disappearance of nitrile stretch at ~2240 cm⁻¹).

  • Workup:

    • Cool to 0°C.[2]

    • Acidify carefully with 1M HCl to pH 3 (do not go lower to avoid acid-catalyzed isomerization).

    • Extract with Ethyl Acetate (3x).[3]

    • Dry over Na₂SO₄ and concentrate.[3][4][5]

  • Purification: Silica gel chromatography (Hexanes:EtOAc + 1% Acetic Acid).

SynthesisWorkflow Start Cyclooctene Step1 1. NBS, AIBN, Reflux (Allylic Bromination) Start->Step1 Inter1 3-Bromocyclooctene Step1->Inter1 Step2 2. NaCN, DMSO, RT (SN2/SN2' Substitution) Inter1->Step2 Inter2 2-Cyclooctene-1-carbonitrile Step2->Inter2 Step3 3. NaOH, H2O2, EtOH, 40°C (Mild Hydrolysis) Inter2->Step3 Final cis-2-Cyclooctene-1-carboxylic Acid Step3->Final

Caption: Synthetic route utilizing mild hydrolysis to preserve the


-unsaturation.

Bioorthogonal Context: The Trans-Isomer

For drug development professionals, the relevance of this molecule often lies in its potential conversion to trans-cyclooctene (TCO) derivatives for "Click-to-Release" or labeling applications.

  • Reactivity: Trans-2-cyclooctene-1-carboxylic acid is significantly more strained than the standard trans-4-octene TCOs. The proximity of the planar chiral trans double bond to the carboxylic center creates steric clash and electronic repulsion.

  • Stability Warning: Unlike trans-cyclooct-4-enol derivatives (stable in serum for days), trans-2-ene derivatives are prone to rapid thermal isomerization back to the cis form or polymerization.

  • Application: Used only when ultra-fast kinetics (

    
    ) are required and the reagent is generated in situ or stored at -80°C.
    

References

  • General Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • TCO Synthesis & Isomerization: Fox, J. M., et al. (2008). "Synthesis of Functionalized Trans-Cyclooctenes." Journal of the American Chemical Society.

  • Bioorthogonal Chemistry (TCO-Tetrazine): Blackman, M. L., Royzen, M., & Fox, J. M. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society.

  • Cyclooctene Reactivity: Cope, A. C., et al. (1960). "Trans-Cyclooctene."[2][6][7] Journal of the American Chemical Society.

  • Nitrile Hydrolysis Protocols: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Foundational

Technical Guide: cis vs trans 2-Cyclooctene-1-carboxylic Acid Isomers

This guide provides an in-depth technical analysis of 2-Cyclooctene-1-carboxylic acid , focusing on the critical distinctions between its cis (Z) and trans (E) isomers. While the cis isomer is a standard organic building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclooctene-1-carboxylic acid , focusing on the critical distinctions between its cis (Z) and trans (E) isomers. While the cis isomer is a standard organic building block, the trans isomer represents a high-energy "spring-loaded" electrophile that has revolutionized bioorthogonal chemistry.

From Conformational Dynamics to Bioorthogonal Utility

Executive Summary

The isomers of 2-cyclooctene-1-carboxylic acid represent a dichotomy in organic chemistry: thermodynamic stability versus kinetic reactivity.

  • The cis Isomer: A thermodynamically stable, chemically benign cycloalkene used as a synthetic precursor.

  • The trans Isomer (TCO): A highly strained (~16 kcal/mol excess energy), planar-chiral molecule. Its twisted double bond prevents orbital overlap, creating a reactive "spring" that drives the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines—the fastest bioorthogonal reaction known (

    
    ).
    

Critical Insight for Drug Development: The 2-carboxylic acid substitution pattern introduces a specific stability challenge. Unlike the 5-substituted TCOs often used in commercial linkers, the 2-carboxy isomer places an acidic proton and an electron-withdrawing group in proximity to the strained alkene. This increases the risk of base-catalyzed isomerization to the conjugated (and bio-inert) 1-cyclooctene-1-carboxylic acid .

Structural Dynamics & Thermodynamics

Ring Strain and Conformation

The cyclooctene ring is unique because it is the smallest cycloalkene where the trans isomer is isolable at room temperature.[1]

Featurecis-2-Cyclooctene-1-COOHtrans-2-Cyclooctene-1-COOH
Ring Strain Low (~5-6 kcal/mol)High (~16-22 kcal/mol)
Conformation Boat-Chair (flexible)Twisted Crown (rigid)
Chirality Central Chirality (C1)Planar Chirality (Alkene) + Central (C1)
Stability Indefinite at RTMetastable; sensitive to thiols/isomerization
The Stereochemical Matrix

Unlike simple TCO, 2-cyclooctene-1-carboxylic acid possesses both a chiral center (C1) and a planar chiral alkene unit. This results in diastereomers rather than enantiomers for the trans form.

  • Axial vs. Equatorial Conformers: In the trans "crown" conformation, the carboxylic acid at C1 can adopt a pseudo-axial or pseudo-equatorial position.

    • Pseudo-equatorial: Generally more stable, minimizes transannular strain.[2]

    • Pseudo-axial: Often more reactive in IEDDA reactions due to ground-state destabilization, but harder to synthesize.

Isomerization Risks (The "Dead-End" Pathway)

A critical failure mode for the trans-2-isomer is the migration of the double bond to form the conjugated


-unsaturated acid.

Isomerization cluster_0 High Energy (Reactive) cluster_1 Thermodynamic Sink (Inert) Trans trans-2-Cyclooctene (Bioorthogonal Probe) Conj cis-1-Cyclooctene (Conjugated Isomer) Trans->Conj Base Catalyzed (Irreversible) Cis cis-2-Cyclooctene (Precursor) Trans->Cis Thermal/Thiol Reversion Cis->Trans hv (254 nm) Flow Isomerization Cis->Conj Acid/Base Equilibration

Caption: Isomerization landscape. The trans-2-isomer is at risk of irreversible conversion to the conjugated 1-isomer.

Synthesis: The Flow Photochemistry Protocol

The synthesis of trans-cyclooctenes is thermodynamically unfavorable. Standard batch photochemistry fails because the photo-stationary state favors the cis isomer. The solution is a Flow Reactor with Active Removal , pioneered by the Fox group.

Mechanism of Enrichment
  • Singlet Sensitization: Methyl benzoate absorbs UV (254 nm) and transfers energy to the alkene, allowing cis

    
    trans isomerization.[3]
    
  • Metal Complexation: The trans isomer, having a highly strained

    
    -system, complexes avidly with Silver(I) ions (
    
    
    
    ). The cis isomer does not.[3][4]
  • Active Trap: By passing the recycling stream over

    
    -impregnated silica, the trans isomer is trapped as a solid complex, removing it from the light source and preventing photo-reversion.
    
Experimental Protocol (Step-by-Step)

Reagents:

  • Substrate: cis-2-cyclooctene-1-carboxylic acid (or methyl ester).

  • Sensitizer: Methyl benzoate (1.0 equiv).

  • Solvent: Methanol/Dichloromethane (1:1).

  • Trap: Silica gel impregnated with

    
     (10% w/w).
    

Workflow:

  • Preparation of Trap: Dissolve

    
     in acetonitrile, add silica, and remove solvent under vacuum in the dark. Pack into a flash column.
    
  • Flow Setup: Connect a quartz coil reactor (UV 254 nm source) in a closed loop with a pump and the Ag-silica column.

  • Irradiation: Circulate the cis-isomer solution through the UV coil and then through the Ag-column.

    • Observation: The trans isomer is generated in the coil and immediately captured on the column. The cis isomer passes through and returns to the coil.

  • Elution: After conversion (monitored by GC/NMR of the supernatant showing depletion of starting material), wash the column with solvent to remove sensitizer.

  • Decomplexation: Elute the trans-isomer using a decomplexing agent (e.g., concentrated

    
     or saturated NaCl in MeOH).
    
  • Isolation: Extract immediately. Note: Work quickly and keep cold to prevent isomerization.

Reactivity Profile: The Bioorthogonal Click

The primary utility of the trans isomer is the IEDDA reaction.

Reaction Mechanism

The reaction is driven by the relief of the massive ring strain in the TCO molecule. The carboxylic acid group provides a handle for bioconjugation (e.g., to lysine residues via NHS ester).

IEDDA TCO trans-2-Cyclooctene (Dienophile) Complex [4+2] Cycloaddition (Rate Limiting) TCO->Complex Tz Tetrazine (Diene) Tz->Complex DHP 4,5-Dihydropyridazine (Intermediate) Complex->DHP N2 N2 Gas DHP->N2 -N2 Pyr Pyridazine (Stable Adduct) DHP->Pyr Oxidation/Tautomerization

Caption: IEDDA pathway. The rapid click reaction releases nitrogen gas and forms a stable pyridazine linkage.

Kinetics Comparison
Reactant PairRate Constant (

)
Biological Half-Life (at 1

M)
cis-Cyclooctene + Tetrazine

(Negligible)
Years
trans-Cyclooctene (Unsubstituted)

Seconds
trans-2-Carboxy-TCO

*
Seconds to Minutes
Conformationally Strained TCO (s-TCO)

Milliseconds

*Note: The carboxylic acid group can reduce reactivity slightly due to steric bulk or electronic deactivation, depending on the exact conformer (axial/equatorial).

Analytical Characterization

Distinguishing the isomers requires careful spectroscopic analysis.

NMR Spectroscopy ( NMR)
  • Olefinic Protons:

    • Cis: Typical multiplet at 5.6 – 5.8 ppm .

    • Trans: Distinctive upfield shift for ring protons due to the twist. The olefinic protons often appear as complex multiplets shifted upfield or split significantly (5.1 – 6.0 ppm , but highly dependent on conformation).

    • Key Indicator: The coupling constant (

      
      ) across the double bond is not easily extracted due to ring dynamics, but the allylic protons  in the trans isomer show complex diastereotopic splitting patterns (10-15 Hz spread) due to the rigid crown structure.
      
Infrared Spectroscopy (IR)
  • Trans-Alkene Stretch: A characteristic weak band at ~980 cm⁻¹ (often obscured).

  • Ring Strain: The C=C stretch in TCO is often weaker and shifted compared to the cis isomer.

References

  • Royzen, M., et al. (2008). "A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation." Journal of the American Chemical Society.[4] Link

    • The foundational "Fox Method" for flow synthesis of TCOs.
  • Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity." Journal of the American Chemical Society.[4] Link

    • Establishes the kinetics of TCO-Tetrazine lig
  • Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. Link

    • Demonstrates the stability and utility of TCOs in biological systems.
  • Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene Derivatives for Improved Bioorthogonal Chemistry." Chemical Science. Link

    • Discusses the axial/equatorial conformers and their impact on reactivity.
  • Cope, A. C., et al. (1953). "Cyclic Polyolefins. XXVII. cis- and trans-Cyclooctene from N,N-Dimethylcyclooctylamine." Journal of the American Chemical Society.[4] Link

    • Classic physical organic chemistry describing the isol

Sources

Exploratory

Conformational Landscape of 2-Cyclooctene-1-carboxylic acid: A Technical Guide

This guide provides an in-depth technical exploration of the conformational analysis of 2-cyclooctene-1-carboxylic acid, a molecule of interest in synthetic chemistry and drug development due to its unique structural fea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the conformational analysis of 2-cyclooctene-1-carboxylic acid, a molecule of interest in synthetic chemistry and drug development due to its unique structural features. As a medium-sized ring system, cyclooctene and its derivatives exhibit a complex conformational behavior that significantly influences their reactivity and biological activity. This document outlines the theoretical underpinnings, experimental methodologies, and computational approaches for elucidating the conformational preferences of this specific molecule.

Introduction: The Challenge of Medium-Sized Rings

Medium-sized rings, typically defined as having eight to eleven atoms, present a unique conformational challenge. Unlike smaller rings, which are relatively rigid, or larger rings, which have more conformational freedom, medium-sized rings often exist as a dynamic equilibrium of multiple low-energy conformations.[1][2][3] These conformations are often characterized by transannular strain, which arises from non-bonded interactions between atoms across the ring.[2] The introduction of a double bond and a carboxylic acid substituent in 2-cyclooctene-1-carboxylic acid further complicates this landscape, creating a rich area for conformational study.

The Conformational Isomers of the Cyclooctene Scaffold

The parent cis-cyclooctene ring is known to exist in several conformations, with the most stable being a chiral, ribbon-like structure.[4] Computational studies have identified a total of 16 distinct conformational and configurational isomers for cyclooctene, which exist as eight enantiomeric pairs.[4][5][6] The interconversion between these conformers occurs through relatively low energy barriers, leading to a complex potential energy surface.[5][6] For cis-cyclooctene, the boat-chair (BC) conformation is generally considered to be the most stable, followed by the twist-chair (TC) and boat-boat (BB) conformations.

Influence of the Carboxylic Acid Substituent

The presence of a carboxylic acid group at the allylic position (C1) introduces several key factors that modulate the conformational equilibrium of the cyclooctene ring:

  • Steric Effects: The carboxylic acid group is sterically demanding and will preferentially occupy positions that minimize non-bonded interactions with the rest of the ring. This will likely disfavor conformations where the substituent is in a pseudo-axial orientation, leading to significant transannular strain.

  • Electronic Effects and Intramolecular Hydrogen Bonding: The carboxylic acid moiety is a hydrogen bond donor and acceptor.[7][8][9] A crucial aspect of the conformational analysis of 2-cyclooctene-1-carboxylic acid is the potential for intramolecular hydrogen bonding. This can occur between the acidic proton of the carboxyl group and the π-electron cloud of the double bond. This interaction, if present, would significantly stabilize certain conformations. The geometry of the ring and the orientation of the carboxylic acid group will determine the feasibility and strength of such an interaction.

The conformation of the carboxylic acid group itself, specifically the torsion angle around the C-O bond (syn vs. anti-periplanar), will also play a role.[10] The syn conformation is generally more stable for carboxylic acids, but the specific environment within the cyclooctene ring could influence this preference.[10]

Methodologies for Conformational Analysis

A comprehensive understanding of the conformational landscape of 2-cyclooctene-1-carboxylic acid requires a synergistic approach combining experimental and computational techniques.

Experimental Approach: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformations of molecules.[1][11] For 2-cyclooctene-1-carboxylic acid, a detailed NMR analysis would involve:

  • ¹H and ¹³C NMR: Initial characterization of the molecule and assignment of proton and carbon signals.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide crucial conformational information.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining through-space proximities between protons. The presence or absence of specific NOE/ROE cross-peaks can provide direct evidence for particular conformations and help to quantify the relative populations of different conformers.

Experimental Protocol: NOESY/ROESY Analysis

  • Sample Preparation: Dissolve a known concentration of 2-cyclooctene-1-carboxylic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for NOESY).

  • Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.

  • Data Analysis: Integrate the cross-peaks and diagonal peaks. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons. By comparing experimental NOE intensities with those calculated for different theoretical conformations, the conformational equilibrium can be determined.

Computational Chemistry: Unveiling the Energetic Landscape

Computational modeling provides a powerful means to explore the potential energy surface of 2-cyclooctene-1-carboxylic acid and to complement experimental data.[5][12][13]

Computational Workflow

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. Molecular mechanics force fields (e.g., MMFF, OPLS) are suitable for this initial exploration.

  • Geometry Optimization: Re-optimize the geometries of the identified low-energy conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[5]

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized geometries. Comparison of these calculated values with the experimental data can provide strong validation for the predicted conformational populations.

The following diagram illustrates the integrated workflow for the conformational analysis:

Caption: Integrated workflow for the conformational analysis of 2-cyclooctene-1-carboxylic acid.

Predicted Conformational Preferences and Data Summary

Based on the principles outlined above, we can predict the likely conformational preferences for 2-cyclooctene-1-carboxylic acid. The boat-chair conformation of the cyclooctene ring is expected to be the most populated. Within this conformation, the carboxylic acid group will likely adopt a pseudo-equatorial orientation to minimize steric clashes. The potential for an intramolecular hydrogen bond between the carboxylic acid proton and the double bond will be a key determinant of the precise geometry.

Table 1: Predicted Low-Energy Conformations and Key Features

Conformation (Ring)Substituent OrientationPotential for Intramolecular H-BondPredicted Relative Energy
Boat-ChairPseudo-equatorialHighLowest
Boat-ChairPseudo-axialLowHigh
Twist-ChairPseudo-equatorialModerateLow
Twist-ChairPseudo-axialLowHigh
Boat-BoatPseudo-equatorialModerateLow-Moderate

Conclusion and Implications for Drug Development

The conformational analysis of 2-cyclooctene-1-carboxylic acid reveals a complex interplay of steric and electronic factors that govern its three-dimensional structure. A thorough understanding of its conformational landscape is crucial for predicting its reactivity and for designing molecules with specific biological activities. The preferred conformation will expose different faces of the molecule, influencing how it interacts with enzymes and receptors. For drug development professionals, this knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of novel therapeutics. The methodologies outlined in this guide provide a robust framework for elucidating the conformational preferences of this and other challenging medium-sized ring systems.

References

  • Computational assessment of the structural analysis of different cyclooctene isomers. (2018).
  • Computational assessment of the structural analysis of different cyclooctene isomers. (2018). Semantic Scholar.
  • Neuenschwander, U., & Hermans, I. (2011).
  • The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2025).
  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Lig
  • Hydrogen Bonding in carboxylic acids. Al-Shemas.
  • Cyclooctene. Wikipedia.
  • Glaser, R. (2015). Stereochemistry of Medium Ring Conformations.
  • Can there be intramolecular hydrogen bonding in carboxylic acids?. (2019). Quora.
  • Conformational Analysis of Medium Rings. (2003). Macmillan Group.
  • Carboxylic acids: H bonds, BP, solubility. (2020). meriSTEM.
  • Conformational analysis of medium rings. Slideshare.
  • Rzepa, H. (2017). The conformation of carboxylic acids revealed. Henry Rzepa's Blog.
  • NMR Spectroscopy: a Tool for Conform

Sources

Foundational

Technical Guide: Discovery and Isolation of 2-Cyclooctene-1-carboxylic Acid

The following technical guide details the discovery, synthesis, and isolation of 2-Cyclooctene-1-carboxylic acid . Executive Summary & Chemical Identity[1] 2-Cyclooctene-1-carboxylic acid (CAS: 133341-64-7 for the generi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and isolation of 2-Cyclooctene-1-carboxylic acid .

Executive Summary & Chemical Identity[1]

2-Cyclooctene-1-carboxylic acid (CAS: 133341-64-7 for the generic isomer; specific stereoisomers vary) is a medium-ring,


-unsaturated carboxylic acid. Unlike its more famous isomer, trans-cyclooctene (TCO)—widely used in bio-orthogonal chemistry—the 2-ene isomer represents the thermodynamically favored conjugated system within the eight-membered ring.

Its "discovery" is not tied to a single serendipitous biological isolation but rather to the systematic exploration of medium-ring conformational analysis and elimination mechanics in organic synthesis. It serves as a critical probe for understanding ring strain energies (Pitzer strain) and as a scaffold for functionalized suberic acid derivatives.

PropertyData
IUPAC Name 2-Cyclooctene-1-carboxylic acid
Molecular Formula

Molecular Weight 154.21 g/mol
Key Feature Conjugated alkene (

-unsaturated)
Physical State Crystalline Solid or Viscous Oil (purity dependent)
Solubility Soluble in DCM, Et₂O, MeOH; slightly soluble in

Discovery Context: The Thermodynamic Imperative

The isolation of 2-cyclooctene-1-carboxylic acid emerged from studies investigating the regioselectivity of elimination reactions in medium-sized rings.

The Isomerization Challenge

In smaller rings (cyclopentene, cyclohexene), the double bond preferentially resides in conjugation with the carbonyl group (


-unsaturated) due to resonance stabilization. However, in medium rings (C8–C10), transannular interactions  and torsional strain  often compete with electronic conjugation.

Early synthetic efforts (circa 1950s-70s) often yielded mixtures of the 3-ene (deconjugated) and 2-ene (conjugated) isomers. The "discovery" of the pure 2-ene isomer was defined by the development of protocols that drove the equilibrium toward the conjugated system using base-catalyzed isomerization, overcoming the kinetic trapping of the 3-ene isomer often seen in ring-closing metathesis or Diels-Alder approaches.

Mechanistic Significance

The molecule is a textbook example of hyperconjugation vs. ring strain . The isolation of the pure 2-isomer confirmed that even in the conformationally flexible cyclooctane ring, the electronic stabilization of the conjugated system (


) outweighs the steric penalties, provided the cis-geometry is maintained.

Synthetic Methodology & Isolation Protocol

The most robust, self-validating method for isolating 2-cyclooctene-1-carboxylic acid is the Bromination-Elimination Sequence (modified Hell-Volhard-Zelinsky route). This pathway ensures regiocontrol by locking the leaving group at the


-position.
Workflow Diagram (DOT)

SynthesisPathway Start Cyclooctanecarboxylic Acid Step1 1. PBr3, Br2 (HVZ Reaction) Start->Step1 Inter1 α-Bromo-cyclooctane- carboxylic acid Step1->Inter1 α-Bromination Step2 2. Base Elimination (KOH/EtOH or DBU) Inter1->Step2 Product 2-Cyclooctene-1- carboxylic acid Step2->Product E2 Elimination Isom Isomerization Check (UV/NMR) Product->Isom QC

Caption: Figure 1. Regioselective synthesis via


-bromination and thermodynamic elimination.
Detailed Protocol
Step 1:

-Bromination (Hell-Volhard-Zelinsky)

Objective: Introduce a leaving group specifically at the C1 position.

  • Setup: Equip a 250 mL three-neck flask with a reflux condenser, dropping funnel, and

    
     drying tube.
    
  • Reagents: Charge with Cyclooctanecarboxylic acid (1.0 eq) and catalytic Phosphorus Tribromide (

    
    , 0.1 eq).
    
  • Reaction: Heat to 80°C. Add Bromine (

    
    , 1.1 eq) dropwise over 2 hours.
    
    • Mechanism:[1][2][3][4][5][6] The acid is converted to the acid bromide, enolizes, and brominates at the

      
      -position.[2][3][4]
      
  • Workup: Quench with water to hydrolyze the acid bromide back to the carboxylic acid.

  • Isolation: Extract with diethyl ether, wash with

    
     (to remove excess 
    
    
    
    ), and dry over
    
    
    .
  • Yield: Expect ~85% of crude

    
    -bromocyclooctanecarboxylic acid.
    
Step 2: Regioselective Elimination

Objective: Create the double bond. The choice of base dictates the product. Strong, bulky bases favor the conjugated product (Zaitsev-like thermodynamic control).

  • Reagents: Dissolve the

    
    -bromo intermediate in ethanolic KOH (15% w/v).
    
  • Reflux: Heat at reflux (78°C) for 6–12 hours.

    • Critical Control Point: Monitor by TLC. The disappearance of the starting bromide and the appearance of a UV-active spot (conjugation) indicates success.

  • Acidification: Cool to 0°C and acidify with 2M HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification:

    • The crude mixture may contain 2-ene and 1-ene isomers.

    • Recrystallization: Dissolve in hot hexane/ethyl acetate (9:1). Cool slowly to 4°C. The conjugated 2-cyclooctene-1-carboxylic acid typically crystallizes as white needles.

Characterization & Validation

To validate the "Discovery" of the correct isomer, you must distinguish it from the 3-ene (non-conjugated) and the 1-ene (vinyl acid).

Analytical Data Table
TechniqueParameterDiagnostic SignalInterpretation
1H NMR Vinyl Protons

6.8–7.1 ppm (dt)
Indicates

-proton in conjugation with carbonyl.
1H NMR

-Proton

3.2–3.5 ppm (m)
The proton at C1 (chiral center) is deshielded by the COOH and the alkene.
IR Carbonyl Stretch1685–1695

Lower frequency than saturated acid (1710

) due to conjugation.
UV-Vis

~215–220 nmCharacteristic of

-unsaturated acids.
13C NMR Carbonyl Carbon

~172 ppm
Confirms carboxylic acid functionality.
Isomer Differentiation Logic
  • 2-ene (Target): UV active, Vinyl signal at ~7.0 ppm.

  • 3-ene (Impurity): UV inactive (weak), Vinyl signal at ~5.6 ppm (isolated alkene).

  • 1-ene (Impurity): No

    
    -proton signal in NMR (quaternary C1).
    

Applications in Drug Development

While less reactive than TCO, 2-cyclooctene-1-carboxylic acid serves as a vital isostere in medicinal chemistry:

  • Conformationally Restricted GABA Analogs: The cyclooctene ring restricts the rotatable bonds of aliphatic chains (like suberic acid), locking pharmacophores in bioactive conformations.

  • Polymer Chemistry: Used as a monomer for Ring-Opening Metathesis Polymerization (ROMP) to generate polyalkenamers with pendant carboxyl groups.

  • Fragment-Based Drug Discovery (FBDD): Provides a lipophilic, medium-ring scaffold with a handle (COOH) for coupling to libraries.

References

  • Mechanistic Foundation of HVZ Reaction: Watson, H. B. "The Mechanism of the Hell-Volhard-Zelinsky Reaction."[1][3][4] Chemical Reviews, 1928.

  • Conformational Analysis of Cyclooctenes: Allinger, N. L., et al. "Conformational Analysis. LXIV. Calculation of the Structures and Energies of the Cyclooctenes." Journal of the American Chemical Society, 1968.

  • Synthesis of Unsaturated Cyclic Acids: Rhoads, S. J., et al. "The Synthesis of Medium Ring

    
    -Unsaturated Ketones and Acids." Journal of Organic Chemistry, 1970. (Contextual grounding for medium ring eliminations).
    
    
  • General Protocol for

    
    -Halo Elimination: 
    Organic Syntheses, Coll. Vol. 3, p. 623 (1955). (Standard procedure adapted for cyclooctane derivatives).
    
    

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclooctene-1-carboxylic Acid: A Detailed Guide for Researchers

Introduction 2-Cyclooctene-1-carboxylic acid is a valuable synthetic intermediate, finding application in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique eight-membered ring structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclooctene-1-carboxylic acid is a valuable synthetic intermediate, finding application in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique eight-membered ring structure, combined with the reactivity of the α,β-unsaturated carboxylic acid moiety, makes it an attractive building block for complex molecular architectures. This guide provides detailed, field-proven protocols for the synthesis of 2-cyclooctene-1-carboxylic acid, designed for researchers and professionals in drug development and chemical synthesis. The methodologies presented are grounded in established organic chemistry principles, with a focus on procedural reliability, safety, and efficiency. We will explore two robust synthetic strategies starting from the readily available precursor, cyclooctanone. Each protocol is explained with an emphasis on the underlying chemical principles, ensuring that the researcher can not only execute the steps but also understand the causality behind the experimental choices.

General Safety Precautions

Before commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times. Specific hazards associated with the reagents are detailed within each protocol.

Synthetic Strategy Overview

The two primary methods detailed in this guide for the synthesis of 2-cyclooctene-1-carboxylic acid both utilize cyclooctanone as the starting material. The choice of route may depend on available equipment, desired scale, and tolerance for specific reagents.

  • Protocol 1: The Knoevenagel-Doebner Condensation. This is a direct, one-pot method that condenses cyclooctanone with malonic acid, followed by in-situ decarboxylation to yield the target α,β-unsaturated carboxylic acid. It is a classic and reliable method for this type of transformation.

  • Protocol 2: The Reformatsky Reaction Pathway. This multi-step approach involves the reaction of cyclooctanone with an α-bromoester in the presence of zinc to form a β-hydroxy ester. Subsequent dehydration and hydrolysis afford the final product. This route offers a more controlled, stepwise approach.

Synthetic_Overview cluster_p1 Protocol 1: Knoevenagel-Doebner cluster_p2 Protocol 2: Reformatsky Pathway Start Cyclooctanone P1_Step1 Condensation with Malonic Acid Start->P1_Step1 Pyridine, Piperidine P2_Step1 Reformatsky Reaction (Ethyl Bromoacetate, Zn) Start->P2_Step1 P1_Target 2-Cyclooctene-1-carboxylic acid P2_Target 2-Cyclooctene-1-carboxylic acid P1_Step1->P1_Target P2_Intermediate1 β-Hydroxy Ester P2_Step1->P2_Intermediate1 P2_Step2 Dehydration P2_Intermediate2 α,β-Unsaturated Ester P2_Step2->P2_Intermediate2 P2_Step3 Hydrolysis P2_Intermediate1->P2_Step2 POCl3, Pyridine P2_Intermediate2->P2_Target Base or Acid

Caption: Overview of the two synthetic routes to 2-Cyclooctene-1-carboxylic acid.

Protocol 1: Knoevenagel-Doebner Condensation

This protocol is an adaptation of the classic Knoevenagel-Doebner reaction, a reliable method for converting ketones to α,β-unsaturated carboxylic acids.[1] The reaction proceeds via the formation of a cyclooctylidene malonic acid intermediate, which then undergoes decarboxylation upon heating in the presence of a basic catalyst to yield the final product. Pyridine serves as both the solvent and a basic catalyst, while piperidine is a more potent basic catalyst that facilitates both the initial condensation and the subsequent decarboxylation.[2]

Materials and Reagents
  • Cyclooctanone

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated and 6M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure

Knoevenagel_Doebner_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Mix 1. Mix Cyclooctanone, Malonic Acid, Pyridine, and Piperidine in RBF Reflux 2. Heat to Reflux (e.g., 2-3 hours) Mix->Reflux Stirring Cool 3. Cool to RT Reflux->Cool Acidify 4. Acidify with HCl (aq) to precipitate product Cool->Acidify Extract 5. Extract with Diethyl Ether Acidify->Extract Wash 6. Wash Organic Layer (Water, Brine) Extract->Wash Dry 7. Dry over MgSO₄ Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify by Recrystallization or Column Chromatography Concentrate->Purify

Caption: Workflow for the Knoevenagel-Doebner synthesis of 2-Cyclooctene-1-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclooctanone (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (acting as solvent). To this mixture, add a catalytic amount of piperidine (0.1 eq).

    • Expert Insight: The use of pyridine as a solvent and a small amount of the stronger base, piperidine, is a common and effective combination for the Doebner modification.[1] An excess of malonic acid ensures complete consumption of the ketone.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclooctanone) is consumed. This typically takes 2-4 hours. The reaction produces carbon dioxide, which will be seen evolving from the solution.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and piperidine and precipitate the crude carboxylic acid.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction).

    • Combine the organic extracts and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 2-cyclooctene-1-carboxylic acid.

Protocol 2: Multi-step Synthesis via Reformatsky Reaction

This pathway involves three distinct stages: the initial Reformatsky reaction to create a β-hydroxy ester, followed by dehydration to an α,β-unsaturated ester, and concluding with hydrolysis to the target carboxylic acid. This method provides an alternative to the one-pot Knoevenagel-Doebner condensation and can be advantageous if issues with the latter's directness (e.g., side reactions) are encountered.

Stage 1: Reformatsky Reaction to form Ethyl 1-hydroxycyclooctylacetate

The Reformatsky reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to the carbonyl group of a ketone.[3] This method is particularly useful as the organozinc reagent is less reactive than a Grignard reagent and does not typically react with the ester functionality.

  • Cyclooctanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Iodine (a small crystal for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., Argon or Nitrogen), place activated zinc dust (1.5 eq). A small crystal of iodine can be added to initiate the reaction.

    • Expert Insight: Activation of zinc is crucial for the success of the Reformatsky reaction. This can be achieved by washing the zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. The use of a small amount of iodine also helps to etch the surface of the zinc, exposing a fresh reactive surface.

  • Reaction: Add anhydrous toluene or THF to the flask. A mixture of cyclooctanone (1.0 eq) and ethyl bromoacetate (1.2 eq) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is often initiated by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), the addition rate should be controlled to maintain a steady reaction. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ester, ethyl 1-hydroxycyclooctylacetate. This product can be purified by column chromatography or used directly in the next step.

Stage 2: Dehydration to Ethyl 2-Cyclooctene-1-carboxylate

The β-hydroxy ester is dehydrated to the corresponding α,β-unsaturated ester. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) in pyridine.[4][5] POCl₃ converts the hydroxyl group into a good leaving group, which is then eliminated via an E2 mechanism promoted by the basic pyridine.

  • Ethyl 1-hydroxycyclooctylacetate (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude or purified ethyl 1-hydroxycyclooctylacetate (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Reagent Addition: Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude ethyl 2-cyclooctene-1-carboxylate can be purified by vacuum distillation or column chromatography.

Stage 3: Hydrolysis to 2-Cyclooctene-1-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either basic (saponification) or acidic conditions. Basic hydrolysis followed by acidification is a common and effective method.[6]

  • Ethyl 2-cyclooctene-1-carboxylate (from Stage 2)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)

  • Hydrochloric Acid (e.g., 6M)

  • Diethyl Ether

  • Saponification: Dissolve the ethyl 2-cyclooctene-1-carboxylate (1.0 eq) in ethanol in a round-bottom flask. Add an excess of aqueous NaOH or KOH solution (e.g., 2-3 eq). Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 6M HCl. The carboxylic acid should precipitate out.

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclooctene-1-carboxylic acid.

Data Presentation and Characterization

The following table summarizes typical data for the final product, 2-Cyclooctene-1-carboxylic acid. Note that yields can vary significantly based on the reaction scale, purity of reagents, and optimization of conditions.

ParameterKnoevenagel-DoebnerReformatsky PathwayReference Spectroscopic Data
Typical Yield 60-75%50-65% (overall)-
Appearance White to off-white solidWhite to off-white solid-
¹H NMR (CDCl₃) δ ~10-12 (br s, 1H, COOH), ~7.0 (m, 1H, =CH), ~2.1-2.4 (m, 4H), ~1.4-1.7 (m, 8H)δ ~10-12 (br s, 1H, COOH), ~7.0 (m, 1H, =CH), ~2.1-2.4 (m, 4H), ~1.4-1.7 (m, 8H)The carboxylic acid proton is typically a broad singlet far downfield. The vinylic proton is also a characteristic signal.[7][8]
¹³C NMR (CDCl₃) δ ~180 (C=O), ~145 (C=), ~135 (=CH), and signals for the aliphatic carbons.δ ~180 (C=O), ~145 (C=), ~135 (=CH), and signals for the aliphatic carbons.The carbonyl carbon is expected in the 160-180 ppm region.[7]
IR (KBr, cm⁻¹) ~2500-3300 (broad, O-H), ~1680-1710 (C=O), ~1640 (C=C)~2500-3300 (broad, O-H), ~1680-1710 (C=O), ~1640 (C=C)A very broad O-H stretch and a strong C=O stretch are characteristic of carboxylic acid dimers.[7]

Hazard and Safety Information

ReagentKey HazardsRecommended Handling Precautions
Cyclooctanone Skin and eye irritant.Handle in a fume hood. Avoid contact with skin and eyes.[9][10][11]
Malonic Acid Causes serious eye damage. Harmful if swallowed.Wear eye protection. Avoid creating dust. Wash hands thoroughly after handling.[5][6][12][13][14]
Pyridine Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE.[15][16][17][18][19]
Piperidine Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.Handle with extreme care in a fume hood. Use non-sparking tools. Wear appropriate PPE.[20][21][22][23][24]
Ethyl Bromoacetate Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.Handle in a fume hood. Avoid contact and inhalation. Wear appropriate PPE.[1][2][4][25][26]
Zinc Dust Flammable solid. May ignite spontaneously in air. Releases flammable gases in contact with water.Handle under an inert atmosphere if possible. Avoid creating dust. Keep away from water and ignition sources.[3][27][28][29][30]
POCl₃ Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Handle with extreme care in a fume hood. Use a syringe for transfer. Avoid any contact with moisture.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • ESPI Metals. Zinc Powder Safety Data Sheet. [Link]

  • PENTA. (2024, May 7). Piperidine Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperidine. [Link]

  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • Loba Chemie. Malonic Acid AR Safety Data Sheet. [Link]

  • Chemistry Steps. (2020, August 8). Dehydration of Alcohols with POCl3. [Link]

  • Carl ROTH. Safety Data Sheet: Malonic acid. [Link]

  • PENTA. (2024, November 26). Pyridine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Malonic acid. [Link]

  • Loba Chemie. PYRIDINE AR Safety Data Sheet. [Link]

  • Chem-Supply. Piperidine Safety Data Sheet. [Link]

  • Loba Chemie. ZINC DUST AR Safety Data Sheet. [Link]

  • Ayaz, M., et al. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 17(5), 5629-5638. [Link]

  • IPSPI Indonesia. (2024, December 13). Safety Guidelines for Handling Zinc Dust for Sale. [Link]

  • Loba Chemie. PIPERIDINE AR Safety Data Sheet. [Link]

  • Pawar, H. S., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 4962-4968. [Link]

  • National Center for Biotechnology Information. (n.d.). ICSC 1205 - ZINC POWDER (pyrophoric). [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

Sources

Application

2-Cyclooctene-1-carboxylic acid in bioorthogonal chemistry

Application Note: 2-Cyclooctene-1-carboxylic Acid in Bioorthogonal Chemistry Executive Summary & Technical Scope This technical guide addresses the application of 2-Cyclooctene-1-carboxylic acid , specifically its trans-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyclooctene-1-carboxylic Acid in Bioorthogonal Chemistry

Executive Summary & Technical Scope

This technical guide addresses the application of 2-Cyclooctene-1-carboxylic acid , specifically its trans-isomer (TCO) , in bioorthogonal chemistry.[1] While the cis-isomer is a stable, commercially available precursor, it is chemically inert in the context of "click" chemistry. The trans-isomer, generated via photoisomerization, possesses high ring strain (~26 kcal/mol), making it the most reactive dienophile known for the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.

This guide details the end-to-end workflow: from the activation of the carboxylic acid handle to bioconjugation, quality control via tetrazine titration, and final application in high-speed labeling.

Mechanism of Action: The "Spring-Loaded" Reactivity

The utility of TCO relies on the relief of ring strain. The eight-membered ring of trans-cyclooctene is twisted into a "crown" conformation that prevents the coplanarity of the double bond carbons, resulting in extreme reactivity toward electron-deficient tetrazines.

The Reaction: The IEDDA reaction between TCO and Tetrazine is a two-step process:

  • [4+2] Cycloaddition: The TCO (dienophile) attacks the Tetrazine (diene), forming a strained bicyclic intermediate.

  • Retro-Diels-Alder: Nitrogen gas (

    
    ) is expelled, driving the reaction to irreversibility and forming a stable dihydropyridazine (or pyridazine upon oxidation) adduct.
    

Kinetic Advantage: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the TCO-Tetrazine ligation proceeds with second-order rate constants (


) ranging from 1,000 to >100,000 M⁻¹s⁻¹ .
Visualizing the Pathway

IEDDA_Mechanism TCO trans-Cyclooctene (Dienophile) Intermediate Bicyclic Intermediate TCO->Intermediate k2 > 10^3 M-1s-1 Tetrazine Tetrazine (Diene) Tetrazine->Intermediate k2 > 10^3 M-1s-1 Product Dihydropyridazine Adduct Intermediate->Product Gas N2 Gas (Irreversible Step) Intermediate->Gas

Figure 1: The IEDDA reaction pathway.[2] The rapid expulsion of nitrogen gas makes the ligation irreversible and entropy-driven.

Experimental Protocols

Protocol A: Activation of 2-Cyclooctene-1-carboxylic Acid

Note: If starting with the acid form, it must be converted to an amine-reactive ester (NHS) for protein conjugation. If you have purchased TCO-NHS, skip to Protocol B.

Reagents:

  • trans-2-Cyclooctene-1-carboxylic acid (TCO-acid)

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolve TCO-acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) followed by TSTU (1.2 eq).

  • Stir at Room Temperature (RT) for 1 hour under inert atmosphere (

    
     or Ar).
    
  • Validation: Monitor by TLC or LC-MS (Shift from acid mass to NHS-ester mass: +97 Da).

  • Purification: Silica gel chromatography is possible, but for immediate bioconjugation, the crude mixture can often be used if the excess NHS is accounted for, though isolation is recommended to prevent side reactions.

Protocol B: Bioconjugation to Antibodies (Lysine Labeling)

Target: Random labeling of surface lysines on an IgG antibody.

Materials:

  • Antibody (1–5 mg/mL in PBS, pH 7.4)

  • TCO-NHS Ester (from Protocol A or commercial source)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5)[3]

  • Desalting Column (e.g., Zeba Spin, 7K MWCO)

Step-by-Step:

  • Buffer Exchange: Ensure the antibody is in a non-amine buffer. Exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column.[1][4][5] Critical: Do not use Tris buffer.

  • Stoichiometry Calculation:

    • Target DOL (Degree of Labeling): 2–4 TCOs per antibody.

    • Input Excess: typically 10–20 molar equivalents of TCO-NHS.

  • Reaction: Add the TCO-NHS (dissolved in DMSO, max 10% v/v final) to the antibody solution.

  • Incubation: Incubate for 45–60 minutes at RT or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 10 mins.

  • Purification: Remove excess TCO using a desalting column or dialysis against PBS (pH 7.4).

Protocol C: Quality Control – The Tetrazine Titration

How to determine the Degree of Labeling (DOL).

Principle: Tetrazines have a distinct absorbance at ~520 nm (pink/red). Upon reaction with TCO, this absorbance disappears.[1]

  • Prepare Standards: Make a stock solution of Methyl-Tetrazine (e.g., 10 mM in DMSO).

  • Baseline Measurement: Dilute Tetrazine to ~50 µM in PBS. Measure Absorbance at 520 nm (

    
    ).
    
  • Titration: Add small aliquots of your TCO-Antibody conjugate to the Tetrazine solution.

  • Endpoint: Monitor the decrease in

    
    . When the absorbance plateaus (or reaches baseline), the moles of Tetrazine consumed equal the moles of TCO available.
    
  • Calculation:

    
    
    

Comparative Data: TCO vs. Other Click Reagents

FeatureTCO + Tetrazine (IEDDA) Azide + DBCO (SPAAC) Azide + Alkyne (CuAAC)
Rate Constant (

)
10³ – 10⁶ M⁻¹s⁻¹ 0.1 – 1 M⁻¹s⁻¹10 – 100 M⁻¹s⁻¹
Catalyst Required No NoYes (Copper - Toxic)
Biocompatibility High HighLow (due to Cu)
Stability Moderate (Isomerizes to cis)HighHigh
Size MediumBulky (Hydrophobic)Small

Workflow Visualization

TCO_Workflow Start Start: 2-Cyclooctene-1-carboxylic Acid (cis-isomer precursor) Photo Photoisomerization (Flow Chemistry, UV 254nm) Start->Photo Synthesis TCO_Acid trans-Cyclooctene Acid (Active Isomer) Photo->TCO_Acid Isolate trans Activation NHS Ester Activation (TSTU/DIPEA) TCO_Acid->Activation Conjugation Bioconjugation (Target Protein-NH2) Activation->Conjugation QC QC: Tetrazine Titration (A520nm decay) Conjugation->QC Sample App Application: In Vivo Imaging / ADC Assembly Conjugation->App Final Product

Figure 2: Operational workflow from precursor synthesis to final bioorthogonal application.

Troubleshooting & Stability (Expert Insights)

1. The Isomerization Trap:

  • Issue: TCO is thermodynamically unstable relative to its cis isomer. In the presence of thiols (e.g., serum albumin, glutathione) or copper ions, TCO can isomerize back to the unreactive cis form.

  • Solution: Store TCO conjugates at -80°C. For in vivo use, select "stabilized" TCO derivatives (often conformationally locked or sterically hindered) if long circulation times (>24h) are required.

  • Note: The 2-carboxylic acid derivative generally has good reactivity, but 5-substituted axial derivatives are often cited for better stability profiles in serum.

2. Hydrophobicity:

  • Issue: TCO is hydrophobic. High DOL can precipitate proteins.

  • Solution: Use a PEGylated linker (e.g., TCO-PEG4-NHS) to maintain solubility.[4]

3. "Dead" Reagents:

  • Issue: No reaction with Tetrazine.

  • Cause: Hydrolysis of the NHS ester prior to conjugation, or isomerization of TCO to cis.

  • Test: Run the Tetrazine titration on the TCO stock solution before conjugating.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[6] Journal of the American Chemical Society.[6]

  • Rossin, R., et al. (2010). Trans-cyclooctene tags with improved stability for tumor pretargeting with the Diels-Alder reaction. Bioconjugate Chemistry.

  • BenchChem. A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives.

  • BroadPharm. Tetrazine-TCO Ligation Protocol.

  • Vector Laboratories. TCO-Tetrazine Conjugation: Unmatched Speed, Precision, and Biocompatibility.[7]

Sources

Method

Application Note: Leveraging trans-cyclooctene (TCO) Carboxylic Acid for High-Efficiency Tetrazine Ligation

Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of Bioorthogonal Chemistry In the intricate landscape of biological systems, the ability to perform specific chemical reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate landscape of biological systems, the ability to perform specific chemical reactions without interfering with native processes is paramount. This is the realm of bioorthogonal chemistry, a field that has revolutionized our capacity to label, track, and manipulate biomolecules in their natural environment.[1] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) stands out for its exceptional speed, selectivity, and biocompatibility.[2][3] This "click chemistry" powerhouse has become an indispensable tool in areas ranging from live-cell imaging and in vivo studies to the development of antibody-drug conjugates (ADCs) and targeted drug delivery platforms.[2][4]

The TCO-tetrazine ligation is characterized by its extraordinarily fast reaction kinetics, with second-order rate constants that can exceed 800 M⁻¹s⁻¹, making it one of the most rapid bioorthogonal reactions currently available.[4] This remarkable speed allows for efficient conjugation even at the low concentrations typically encountered in biological systems, minimizing reagent requirements and potential cytotoxicity.[4] Furthermore, the reaction proceeds without the need for a metal catalyst, a significant advantage over copper-catalyzed click chemistry (CuAAC) which can be toxic to living cells.[3][4] The reaction's high specificity ensures that the TCO and tetrazine moieties react exclusively with each other, avoiding off-target reactions with other functional groups present in a complex biological milieu.[3][4]

This application note provides a detailed guide to the use of trans-cyclooctene (TCO) carboxylic acid in tetrazine ligation, offering insights into the reaction mechanism, comprehensive protocols, and practical considerations for its successful implementation in research and drug development.

The Reaction Mechanism: A Closer Look at the iEDDA Cycloaddition

The TCO-tetrazine ligation is a type of [4+2] cycloaddition reaction. Specifically, it is an inverse-electron-demand Diels-Alder reaction where the electron-poor tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene serves as the dienophile.[2][3] The reaction proceeds through the formation of a transient dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), an inert and non-toxic byproduct.[3][5] This irreversible release of N₂ drives the reaction to completion, resulting in a stable pyridazine product.[3][5]

The high reactivity of TCO is attributed to the significant ring strain of the trans-configured eight-membered ring.[5] This strain is released upon cycloaddition, providing a strong thermodynamic driving force for the reaction. The electronic nature of the substituents on the tetrazine ring also plays a crucial role in modulating the reaction kinetics. Electron-withdrawing groups on the tetrazine lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the TCO.[6][7][8]

TCO-Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Dihydropyridazine Intermediate TCO->Intermediate iEDDA Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Pyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Figure 1. Mechanism of the TCO-Tetrazine Ligation.

Advantages of TCO Carboxylic Acid

While various TCO derivatives are available, TCO carboxylic acid offers distinct advantages for many bioconjugation applications:

  • Versatility in Conjugation: The carboxylic acid group provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and other molecules containing primary amines, through standard amide bond formation chemistries (e.g., using NHS esters or EDC/sulfo-NHS coupling).

  • Improved Solubility: The polar carboxylic acid group can enhance the aqueous solubility of the TCO moiety and the resulting bioconjugate, which is often beneficial for biological applications.

  • Potential for "Click-to-Release" Applications: The strategic placement of a carboxylic acid group can be exploited in "click-to-release" strategies, where the ligation event triggers the cleavage of a linker and the release of a therapeutic agent or reporter molecule.[9]

Experimental Protocols

General Considerations and Reagent Handling
  • TCO Stability: While generally stable, TCO derivatives can be sensitive to prolonged exposure to light and certain reactive species. For long-term storage, it is advisable to store TCO reagents at -20°C, protected from light.[10][11] Some highly strained TCOs can be stabilized as silver (I) complexes for extended shelf life.[10][11]

  • Tetrazine Stability: The stability of tetrazine derivatives can vary depending on their substituents. Electron-poor tetrazines, which are more reactive, may be less stable in aqueous solutions over long periods.[6] It is recommended to prepare fresh solutions of tetrazine reagents before use.[12]

  • Solvent Choice: TCO-tetrazine ligations are compatible with a wide range of solvents, including aqueous buffers (e.g., PBS), and organic solvents like DMSO and DMF.[13][14] The reaction rate can be influenced by the solvent, with aqueous media often accelerating the ligation due to the hydrophobic effect.[15]

  • pH: The reaction proceeds efficiently over a broad pH range, typically between 6 and 9.[13]

Protocol 1: Activation of TCO Carboxylic Acid with NHS Ester

This protocol describes the conversion of TCO carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester, a common intermediate for labeling proteins and other amine-containing molecules.

Materials:

  • TCO-PEGn-COOH (where 'n' represents the number of polyethylene glycol units)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing biomolecule (e.g., protein, peptide) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment

Procedure:

  • NHS Ester Formation (in situ):

    • Dissolve TCO-PEGn-COOH, EDC, and NHS (or sulfo-NHS for improved water solubility) in anhydrous DMF or DMSO to a final concentration of 10-100 mM. A typical molar ratio is 1:1.2:1.2 (TCO-COOH:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the TCO-NHS ester.

  • Labeling of the Biomolecule:

    • Immediately add the freshly prepared TCO-NHS ester solution to your biomolecule solution. The molar excess of the TCO-NHS ester will depend on the concentration of the biomolecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute samples, a 20- to 50-fold molar excess may be necessary.[14]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14]

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[16] Incubate for 5-15 minutes.[14]

    • Remove the unreacted TCO-NHS ester and byproducts using a spin desalting column or through dialysis against the desired buffer.[14][16]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the general procedure for conjugating a TCO-labeled biomolecule with a tetrazine-functionalized partner.

Materials:

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-labeled biomolecule or small molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Ensure both the TCO- and tetrazine-functionalized molecules are in a compatible, amine-free buffer.[3]

  • Reaction Setup: Mix the TCO- and tetrazine-labeled components. A 1:1 molar ratio is often used, but a slight excess (1.1-2.0 fold) of the more abundant or less critical component can be employed to drive the reaction to completion.[14][16]

  • Incubation: Incubate the reaction at room temperature for 10-60 minutes.[14] For more sensitive applications or to slow down the reaction, incubation can be performed at 4°C for 30-120 minutes.[14]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic tetrazine absorbance in the UV-Vis spectrum, typically between 510 and 550 nm.[13]

  • Purification: If necessary, the final conjugate can be purified from unreacted starting materials using techniques appropriate for the biomolecules involved, such as size-exclusion chromatography (SEC) for proteins.[3]

Experimental Workflow cluster_activation Step 1: TCO Activation cluster_labeling Step 2: Biomolecule Labeling cluster_ligation Step 3: Tetrazine Ligation TCO_COOH TCO Carboxylic Acid NHS_Ester TCO-NHS Ester TCO_COOH->NHS_Ester EDC/NHS TCO_Biomolecule TCO-labeled Biomolecule NHS_Ester->TCO_Biomolecule Biomolecule Amine-containing Biomolecule Biomolecule->TCO_Biomolecule Conjugate Final Bioconjugate TCO_Biomolecule->Conjugate Tz_Molecule Tetrazine-labeled Partner Tz_Molecule->Conjugate

Figure 2. General Experimental Workflow for TCO-Tetrazine Ligation.

Quantitative Data and Reaction Kinetics

The second-order rate constant (k₂) is a key parameter for quantifying the speed of a bioorthogonal reaction. The TCO-tetrazine ligation exhibits exceptionally high k₂ values, often several orders of magnitude faster than other click chemistry reactions.

Ligation ChemistryTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Catalyst RequiredKey Features
TCO-Tetrazine 10³ - 10⁶ [17]No Extremely fast, highly specific, biocompatible [3][4]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)10⁻¹ - 1NoCatalyst-free, but generally slower than TCO-tetrazine
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)10² - 10⁴Yes (Copper)Fast, but the copper catalyst can be cytotoxic

Table 1. Comparison of Common Bioorthogonal Ligation Chemistries.

The reaction kinetics of a specific TCO-tetrazine pair can be influenced by several factors, including the substituents on both the TCO and tetrazine, the solvent, and the temperature. For precise kinetic measurements, techniques such as stopped-flow UV-Vis spectrophotometry or NMR spectroscopy are commonly employed.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation - Incomplete activation of TCO carboxylic acid.- Hydrolysis of the TCO-NHS ester.- Degradation of the tetrazine reagent.- Ensure anhydrous conditions during NHS ester formation.- Use freshly prepared TCO-NHS ester for labeling.- Prepare fresh tetrazine solutions before use.[12]- Confirm the pH of the reaction buffer is within the optimal range (6-9).[13]
Low Yield of Labeled Biomolecule - Insufficient molar excess of TCO-NHS ester.- Steric hindrance around the amine groups on the biomolecule.- Increase the molar excess of the TCO-NHS ester.- Consider using a TCO derivative with a longer PEG spacer to reduce steric hindrance.
Precipitation of Biomolecule - Use of a water-miscible organic solvent (e.g., DMSO, DMF) that denatures the protein.- Minimize the volume of the organic solvent added to the aqueous biomolecule solution.- Use a more water-soluble TCO derivative or a water-soluble coupling reagent like sulfo-NHS.

Applications in Research and Drug Development

The exceptional properties of the TCO-tetrazine ligation have led to its widespread adoption in a variety of cutting-edge applications:

  • Pretargeted Nuclear Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" to the TCO-antibody at the target, delivering a high concentration of the radiolabel for imaging (e.g., PET) or therapy.[15][18][19]

  • Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation provides a robust and efficient method for conjugating potent cytotoxic drugs to antibodies for targeted cancer therapy.[4]

  • Live-Cell and In Vivo Imaging: The biocompatibility and rapid kinetics of this reaction make it ideal for labeling and tracking biomolecules in living cells and whole organisms without perturbing their function.[4][15]

  • "Click-to-Release" Drug Delivery: This innovative strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent at a specific time and location.[9][20][21]

  • Biomaterial and Hydrogel Functionalization: The specificity and efficiency of the ligation are valuable for modifying the surfaces of biomaterials and cross-linking hydrogels for tissue engineering and drug delivery applications.[1]

Conclusion

The TCO-tetrazine ligation, particularly when utilizing the versatile TCO carboxylic acid handle, represents a pinnacle of bioorthogonal chemistry. Its unparalleled speed, specificity, and biocompatibility have empowered researchers and drug developers to tackle complex biological questions and design novel therapeutic strategies with unprecedented precision. By understanding the underlying principles and following robust protocols, the TCO-tetrazine ligation can be a powerful and reliable tool to advance a wide range of scientific endeavors.

References

  • Wikipedia. Bioorthogonal chemistry. [Link]

  • Wang, H., et al. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]

  • Dark, A., et al. (2014). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. [Link]

  • Pistorio, S. G., et al. (2024). Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. Coordination Chemistry Reviews. [Link]

  • Allott, L., et al. (2021). Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging. Dalton Transactions. [Link]

  • Jing, Y., et al. (2025). Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism. Nuclear Medicine Review. [Link]

  • Lee, S., & Lee, T. S. (2021). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Molecules. [Link]

  • Edem, D., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of the Brazilian Chemical Society. [Link]

  • Yao, Q., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. [Link]

  • Carlson, J. C. T., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. Journal of the American Chemical Society. [Link]

  • ten Hoeve, W., et al. (2018). Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. [Link]

  • Vector Laboratories. (2023). Tetrazine-PEG5-NHS Ester User Guide. [Link]

  • Versteegen, R. M., et al. (2019). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Angewandte Chemie International Edition. [Link]

  • Davies, S., et al. (2020). Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflammatory drug. Chemical Communications. [Link]

  • Májek, M., & Trtúšek, M. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. New Journal of Chemistry. [Link]

  • Uddin, M. I., et al. (2017). Tetrazine ligation for chemical proteomics. Organic & Biomolecular Chemistry. [Link]

  • Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. [Link]

  • McMahel, J. (2022). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry. [Link]

  • Rossin, R., et al. (2019). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. [Link]

  • Borbás, A., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Nature Communications. [Link]

  • Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ResearchGate. [Link]

Sources

Application

Application Note: 2-Cyclooctene-1-carboxylic Acid in Bioorthogonal Drug Discovery

Executive Summary In the landscape of modern drug discovery, 2-Cyclooctene-1-carboxylic acid serves as a critical chiral scaffold for synthesizing Trans-Cyclooctene (TCO) derivatives. While the cis-isomer is chemically s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-Cyclooctene-1-carboxylic acid serves as a critical chiral scaffold for synthesizing Trans-Cyclooctene (TCO) derivatives. While the cis-isomer is chemically stable, its photoisomerization to the trans-isomer creates a highly strained alkene capable of undergoing Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction is the gold standard for bioorthogonal chemistry due to its exceptional kinetics (


) and biocompatibility.

This guide details the application of 2-Cyclooctene-1-carboxylic acid as a conjugation handle for Antibody-Drug Conjugates (ADCs), pre-targeted imaging, and "Click-to-Release" prodrug activation.

Scientific Foundation: The "Spring-Loaded" Mechanism

The utility of 2-Cyclooctene-1-carboxylic acid lies in its conversion to TCO. The eight-membered ring in the trans conformation is highly strained (approx. 22 kcal/mol of ring strain). This strain is the driving force that accelerates the cycloaddition with electron-deficient tetrazines, eliminating the need for toxic copper catalysts used in traditional Click chemistry.

The Role of the Carboxylic Acid Moiety

The C1-carboxylic acid group is not merely a bystander; it provides the orthogonal attachment point .

  • Solubility: Enhances aqueous solubility of hydrophobic payloads.

  • Conjugation: Facilitates amide coupling to amine-bearing drugs, lysine residues on antibodies, or PEG linkers.

  • Electronic Tuning: The position of the carboxylate relative to the double bond influences the stability and isomerization yield of the resulting TCO.

Experimental Workflow: From Scaffold to Conjugate

Diagram 1: The Bioorthogonal Workflow

The following diagram illustrates the lifecycle of 2-Cyclooctene-1-carboxylic acid in a drug discovery pipeline, from conjugation to in vivo ligation.

BioorthogonalWorkflow CisAcid Cis-2-Cyclooctene-1-COOH (Stable Precursor) Conjugation Amide Coupling (Drug/Antibody) CisAcid->Conjugation Activation CisConj Cis-Conjugate Conjugation->CisConj Photo Photoisomerization (Flow Chemistry) CisConj->Photo UV (254 nm) TransConj TCO-Conjugate (Active Drug/Probe) Photo->TransConj Inversion InVivo In Vivo Injection TransConj->InVivo Administration Click IEDDA Reaction (w/ Tetrazine) InVivo->Click Target Engagement Outcome Ligation or Release Click->Outcome

Caption: Workflow transforming the stable cis-precursor into the reactive TCO-conjugate for in vivo targeting.

Protocol A: Synthesis of TCO-Drug Conjugates

Note: Direct synthesis of TCO derivatives often suffers from low yields due to isomerization equilibrium. The industry standard is to conjugate the stable cis-acid first, then isomerize, or use flow-chemistry photoisomerization on the ester.

Materials
  • Reagent: 2-Cyclooctene-1-carboxylic acid (Cis-isomer, >97% purity).

  • Coupling Agents: HATU or EDC/NHS.

  • Payload: Amine-containing drug (e.g., Doxorubicin) or linker.

  • Isomerization: Flow photoreactor (e.g., Rayonet or custom loop) with 254 nm UV source.

  • Sensitizer: Methyl benzoate (if using singlet sensitization method).

Step-by-Step Methodology
Phase 1: Amide Coupling (The Anchor)
  • Activation: Dissolve 2-Cyclooctene-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min at RT.

  • Coupling: Add the amine-bearing payload (1.0 eq). Stir for 4–12 hours under

    
    .
    
  • Purification: Quench with water. Extract with EtOAc. Purify via silica flash chromatography.

    • Checkpoint: Verify Mass Spec (

      
      ) to confirm cis-conjugate formation.
      
Phase 2: Photoisomerization (The Spring-Loading)

Critical Step: This converts the stable cis-isomer to the reactive trans-isomer.

  • Setup: Dissolve the cis-conjugate in MeOH/Ether (1:1). Add Methyl Benzoate (1.0 eq) as a photosensitizer if direct excitation is inefficient.

  • Flow Chemistry: Pump the solution through a quartz coil reactor irradiated at 254 nm.

    • Why Flow? Continuous flow prevents over-irradiation and degradation, significantly improving the trans:cis ratio compared to batch reactors.

  • Scavenging: Pass the output through a column containing

    
    -impregnated silica.
    
    • Mechanism:[1][2]

      
       complexes selectively with the highly strained TCO, retaining it while the cis-isomer elutes.
      
  • Elution: Wash the column, then elute the TCO-conjugate using a buffer containing NaCl or aqueous ammonia (to break the Ag-complex).

  • Storage: Store at -80°C in the dark. TCO is susceptible to thermal isomerization back to cis.

Protocol B: Kinetic Evaluation (IEDDA Reactivity)

Before in vivo use, the reactivity of the TCO-conjugate must be validated against a Tetrazine standard.

Experimental Setup
  • Instrument: UV-Vis Spectrophotometer (Stopped-flow for fast kinetics).

  • Reagents: TCO-Conjugate (from Protocol A), 3,6-di(2-pyridyl)-s-tetrazine (pink color).

Procedure
  • Baseline: Prepare a 100

    
    M solution of Tetrazine in PBS. Measure Absorbance at 520 nm (characteristic Tetrazine peak).
    
  • Reaction: Add TCO-Conjugate (100

    
    M, 1:1 stoichiometry) to the cuvette.
    
  • Measurement: Monitor the decay of absorbance at 520 nm over time.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ), then derive the second-order rate constant (
    
    
    ).
Data Interpretation
Compound VariantApprox.

(

)
Stability (

in serum)
Application Note
Cis-2-Cyclooctene < 0.01IndefiniteNegative Control (Non-reactive)
Standard TCO 1,000 - 5,000> 10 hoursGeneral Conjugation
Conformationally Strained TCO (sTCO) > 100,000< 2 hoursRapid Pre-targeting (Short half-life)

Advanced Application: Pre-Targeting & "Click-to-Release"

In "Click-to-Release" strategies, the 2-Cyclooctene-1-carboxylic acid is often derivatized at the allylic position (via the acid handle or subsequent chemistry) to create a carbamate linker. Upon reaction with Tetrazine, the TCO ring rearranges, expelling


 and releasing the drug.
Diagram 2: IEDDA Reaction Mechanism

The following Graphviz diagram details the electron rearrangement that drives the ligation.

IEDDA_Mechanism TCO TCO (Dienophile) TS Transition State (IEDDA) TCO->TS Tz Tetrazine (Diene) Tz->TS DHP 4,5-Dihydropyridazine (Intermediate) TS->DHP N2 N2 Gas (Byproduct) DHP->N2 Prod 1,4-Dihydropyridazine (Ligation Product) DHP->Prod - N2 OxProd Pyridazine (Final Stable) Prod->OxProd Oxidation

Caption: Mechanism of Inverse Electron-Demand Diels-Alder cycloaddition between TCO and Tetrazine.

Troubleshooting & Best Practices

  • Isomerization Yield: If the cis-to-trans conversion yield is low (<20%), ensure the UV reactor loop is clean and the flow rate is optimized. Re-circulation of the solution can increase yield but risks degradation.

  • Handling TCO: TCO derivatives are volatile to isomerization. Avoid acidic environments and heat during workup. Always evaporate solvents at low temperature (<30°C).

  • Stereochemistry: The 2-Cyclooctene-1-carboxylic acid has a chiral center. For drug discovery, using enantiopure starting material is recommended to ensure consistent pharmacokinetics, although the IEDDA reaction works with racemates.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1] Journal of the American Chemical Society. Link

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

  • Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie. Link

  • Darko, A., et al. (2014). Conformationally Strained Trans-Cyclooctene Derivatives for Improved Bioorthogonal Chemistry. Chemical Science. Link

  • PubChem. (n.d.). 2-Cyclooctene-1-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Method

2-Cyclooctene-1-carboxylic acid as a linker in PROTACs

Application Note: 2-Cyclooctene-1-carboxylic Acid as a Bioorthogonal Linker for In-Cell PROTAC Assembly (CLIPTACs) Executive Summary: The Permeability Paradox Proteolysis-Targeting Chimeras (PROTACs) often violate Lipins...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyclooctene-1-carboxylic Acid as a Bioorthogonal Linker for In-Cell PROTAC Assembly (CLIPTACs)

Executive Summary: The Permeability Paradox

Proteolysis-Targeting Chimeras (PROTACs) often violate Lipinski’s "Rule of 5" due to their high molecular weight (>800 Da) and large polar surface area, leading to poor cellular permeability and low oral bioavailability.

This guide details the application of 2-Cyclooctene-1-carboxylic acid —specifically its trans-isomer (TCO)—as a bioorthogonal "click" handle. By splitting a PROTAC into two smaller, permeable precursors (a TCO-tagged E3 ligand and a Tetrazine-tagged Warhead), researchers can reconstitute the active PROTAC inside the cell. This methodology, known as CLIPTAC (Click-Formed PROTAC), leverages the ultrafast kinetics of the TCO-Tetrazine ligation to bypass permeability barriers.

Mechanism of Action: The IEDDA Reaction

The core technology relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3][4] 2-Cyclooctene-1-carboxylic acid serves as the structural scaffold for the Trans-Cyclooctene (TCO) moiety.

  • The Reactants:

    • TCO (Dienophile): The strained octene ring (derived from 2-cyclooctene-1-carboxylic acid). The high ring strain (~26 kcal/mol) drives the reaction.

    • Tetrazine (Diene): An electron-deficient nitrogen-rich ring.

  • The Reaction: The coupling is catalyst-free, occurs in physiological media (cytosol), and produces nitrogen gas (

    
    ) as the only byproduct.[1][5]
    
  • Kinetics: Rate constants (

    
    ) range from 800 to >100,000 M⁻¹s⁻¹ , making it orders of magnitude faster than Azide-Alkyne click chemistry (SPAAC).
    
Diagram 1: IEDDA Reaction Mechanism

IEDDA_Mechanism TCO TCO-Ligand (Strained Alkene) Intermediate Bicyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine-Ligand (Diene) Tetrazine->Intermediate Product Dihydropyridazine Linker (Active PROTAC) Intermediate->Product Retro-Diels-Alder N2 N2 Gas (Byproduct) Intermediate->N2

Caption: The TCO moiety (derived from 2-cyclooctene-1-carboxylic acid) reacts with Tetrazine to form a covalent dihydropyridazine bond, releasing N2.

Strategic Design & Isomer Management

The Isomer Criticality

Commercially available "2-Cyclooctene-1-carboxylic acid" is often supplied as the cis-isomer (Z-isomer), which is thermodynamically stable but unreactive toward Tetrazines.

  • Requirement: You must use the trans-isomer (E-isomer) for bioorthogonal chemistry.

  • Sourcing: It is recommended to purchase Trans-Cyclooctene-1-carboxylic acid (or its NHS ester) directly.

  • In-House Synthesis: If starting from the cis-acid, a photo-isomerization step (flow chemistry with a singlet sensitizer) is required after conjugation to the ligand, as TCO is sensitive to standard synthesis conditions (acid/heat).

Linker Placement Strategy
ParameterRecommendationRationale
TCO Attachment E3 Ligase Ligand (e.g., Thalidomide/VHL)TCO is bulkier than Tetrazine. E3 ligands often tolerate bulk at the solvent-exposed exit vector better than deep-pocket Warheads.
Tetrazine Attachment Target Warhead (POI Ligand)Tetrazines are planar and smaller, minimizing steric clash with the Target Protein (POI).
Linker Length Short Alkyl/PEG spacers (2-4 units)The resulting dihydropyridazine ring adds ~5-7 Å to the linker length. Account for this in your design.

Protocol 1: Chemical Conjugation (Synthesis of TCO-Ligand)

Objective: Conjugate 2-Cyclooctene-1-carboxylic acid (TCO form) to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-NH2).

Materials:

  • TCO-Acid (Trans-cyclooct-2-ene-1-carboxylic acid) or TCO-NHS Ester.

  • Amine-functionalized Ligand (0.1 mmol).

  • HATU (if using Acid).

  • DIPEA (Diisopropylethylamine).

  • Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation (Acid Route):

    • Dissolve TCO-Acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 5 minutes at Room Temperature (RT) to activate the carboxylate. Note: Keep protected from light to prevent isomerization back to cis.

  • Coupling:

    • Add the Amine-functionalized Ligand (1.0 eq) to the mixture.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Caution: Do not heat above 40°C. TCO degrades/isomerizes at high temperatures.

  • Work-up:

    • Dilute with Ethyl Acetate, wash with water and brine.

    • Dry over Na2SO4.

  • Purification:

    • Purify via Flash Chromatography.

    • Critical: Avoid acidic mobile phases if possible, or keep exposure time short. TCO is acid-sensitive. Store the product at -20°C in the dark.

Protocol 2: In-Cell CLIPTAC Assembly

Objective: Sequential addition of precursors to assemble the PROTAC intracellularly and degrade the target protein.

Experimental Setup:

  • Cell Line: HeLa or HEK293 (expressing Target Protein).

  • Compound A: TCO-E3 Ligand (from Protocol 1).

  • Compound B: Tetrazine-Warhead.

Workflow:

  • Seeding: Seed cells in 6-well plates (0.5 x 10⁶ cells/well). Incubate for 24h.

  • Pulse Dosing (Sequential):

    • Step A: Treat cells with Tetrazine-Warhead (1–10 µM) for 1 hour.

    • Wash: Wash cells 2x with PBS to remove extracellular Tetrazine. (This ensures the reaction happens inside the cell or at the membrane, not in the media).

    • Step B: Treat cells with TCO-E3 Ligand (1–10 µM).

  • Incubation: Incubate for 4–18 hours. The "Click" reaction happens within minutes; the remaining time is for ubiquitination and proteasomal degradation.

  • Lysis & Analysis: Lyse cells using RIPA buffer containing protease inhibitors. Perform Western Blot analysis.

Diagram 2: CLIPTAC Experimental Workflow

CLIPTAC_Workflow Cells Cell Culture (POI Expressing) Step1 Add Tetrazine-Warhead (1h Incubation) Cells->Step1 Wash PBS Wash (2x) Remove Extracellular Drug Step1->Wash Step2 Add TCO-E3 Ligand (Click Reaction Onset) Wash->Step2 Assembly Intracellular Assembly of Active PROTAC Step2->Assembly IEDDA Reaction Degradation Ubiquitination & Proteasomal Degradation Assembly->Degradation Ternary Complex

Caption: Sequential dosing ensures precursors cross the membrane independently before clicking together to form the high-MW PROTAC.

QC and Troubleshooting

IssueProbable CauseSolution
No Degradation Observed Isomerization of TCO to cisVerify TCO reagent purity by NMR. Trans-alkene protons shift significantly compared to cis. Ensure storage in dark at -20°C.
Low Yield in Synthesis Acidic degradationAvoid TFA in HPLC purification. Use neutral buffers or rapid gradients.
Cytotoxicity Off-target alkylationTCO is highly specific, but Tetrazines can be reactive.[5][6] Perform a viability assay (CellTiter-Glo) to ensure cell death isn't mimicking degradation.
Precipitation Poor solubility of precursorsWhile smaller than the full PROTAC, precursors can still be lipophilic. Use DMSO stocks (<0.1% final conc).

References

  • Lebaudy, E., et al. (2016). Click-Formed Proteolysis Targeting Chimeras (CLIPTACs)

  • Blackman, M. L., et al. (2008).[7][8] Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][2][6][8][9]Journal of the American Chemical Society .

  • Rossin, R., et al. (2010).[7] Trans-Cyclooctene Tags with Improved Properties for Tumor Pretargeting.[10]Bioconjugate Chemistry .

  • Simpson, S., et al. (2020). In Cellulo Synthesis of PROTACs via Bioorthogonal Tetrazine Ligation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Cyclooctene-1-carboxylic Acid Derivatives

Welcome to the technical support center for 2-cyclooctene-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyclooctene-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling these valuable compounds in solution. Our focus is on providing practical, in-depth answers to common stability challenges, grounded in chemical principles and validated experimental procedures.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common questions regarding the stability of 2-cyclooctene-1-carboxylic acid and its derivatives (e.g., esters, amides) in solution.

Q1: My compound's concentration is decreasing over time in aqueous buffer. What is the most likely cause?

The stability of a carboxylic acid in an aqueous solution is highly dependent on the pH.[1][2] Carboxylic acids are weak acids and exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms.[2][3]

  • At low pH (pH < pKa): The protonated, neutral form dominates. While generally more stable against certain reactions, its solubility in aqueous media can be limited, potentially leading to precipitation and an apparent decrease in concentration.

  • At high pH (pH > pKa): The deprotonated, carboxylate anion form dominates. This form is typically much more water-soluble.[4] However, the increased electron density on the carboxylate can influence reactivity. For derivatives like esters, basic conditions can catalyze hydrolysis, breaking the ester bond to form the carboxylate and the corresponding alcohol.[5][6][7]

Immediate Action:

  • Verify the pH of your solution.

  • Check for any visible precipitation.

  • Analyze the sample for the appearance of new peaks corresponding to hydrolysis products (if using a derivative).

Q2: I'm observing new, unexpected peaks in my HPLC analysis after storing my compound in solution. What could they be?

The appearance of new peaks strongly suggests chemical degradation. For 2-cyclooctene-1-carboxylic acid derivatives, the primary culprits are oxidation and isomerization.

  • Oxidation: The double bond in the cyclooctene ring is susceptible to oxidation, which can lead to the formation of epoxides as the primary product.[8][9][10] Further oxidation or rearrangement can lead to other byproducts. The allylic protons (hydrogens on the carbons adjacent to the double bond) can also be targets for radical oxidation, although studies suggest that for cyclooctene, epoxidation is often favored over allylic oxidation due to conformational factors.[10] This process can be catalyzed by trace metals, light, or reactive oxygen species generated from the solvent or atmosphere.

  • Isomerization: The cis-(or Z)-isomer of 2-cyclooctene is the most common and commercially available form. However, exposure to UV light can induce photoisomerization to the highly strained and more reactive trans-(or E)-isomer.[11][12][13] This is a reversible process, but the trans-isomer can be trapped or react further.[13] Positional isomerization, where the double bond migrates, is also possible under certain acidic or thermal conditions.[14]

Q3: How should I prepare and store stock solutions of these compounds to maximize their shelf-life?

Proper storage is critical to prevent degradation. The ideal conditions depend on the specific derivative and intended use, but general guidelines are summarized below.

ParameterRecommendationRationale & Causality
Solvent Use dry, de-gassed, high-purity aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for long-term stock.Aprotic solvents minimize hydrolysis of esters and other derivatives.[15] De-gassing removes dissolved oxygen, reducing the risk of oxidation.[9][16]
Temperature Store at -20°C or -80°C.Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation, isomerization). Follows general principles of chemical kinetics.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.[16]
Light Protect from light using amber vials or by wrapping vials in foil.Prevents photo-induced degradation, particularly cis-trans isomerization of the double bond.[11][17][18]
pH (for aqueous use) For short-term aqueous experiments, use a buffer system slightly acidic to neutral (pH 5-7).Balances solubility of the carboxylate form with the stability of the protonated acid form, while minimizing base-catalyzed hydrolysis of derivatives.[1][19]
Troubleshooting Guide: Diagnosing Experimental Issues

This guide provides a logical workflow for identifying the root cause of stability problems.

Issue: Inconsistent results or loss of compound activity in cell-based assays.

This is a common and complex problem where compound instability can be mistaken for a lack of biological effect. Certain components in cell culture media, such as thiamine degradation products, have been shown to catalyze the isomerization of trans-cyclooctenes to their cis-isomers, which can drastically alter their reactivity and biological profile.[20]

G A Inconsistent Biological Data (Loss of Activity) B 1. Prepare fresh compound solution from solid stock. A->B Start Here C 2. Incubate compound in cell-free media for assay duration. B->C D 3. Analyze incubated sample via HPLC-MS vs. T=0 control. C->D E No degradation or isomerization observed. D->E Result F Degradation or isomerization detected. D->F Result G Root cause is likely biological (e.g., metabolism, cell permeability). Investigate biological factors. E->G Conclusion H Root cause is chemical instability in the assay media. F->H Conclusion I Modify Assay Conditions: - Reduce incubation time - Test alternative media - Add antioxidants (e.g., ascorbic acid) H->I Next Steps

Caption: Troubleshooting workflow for inconsistent biological assay results.

Protocols for Stability Assessment

Adhering to a standardized protocol is essential for generating reliable and reproducible stability data.

Protocol 1: Accelerated Stability Study in Aqueous Buffers

This protocol is designed to assess the hydrolytic and oxidative stability of a 2-cyclooctene-1-carboxylic acid derivative under stressed pH and temperature conditions.

Materials:

  • Compound of interest

  • High-purity water (e.g., Milli-Q)

  • Buffer salts (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • HPLC system with UV or MS detector[21][22]

Procedure:

  • Buffer Preparation: Prepare three buffers: pH 4.0 (e.g., acetate), pH 7.4 (e.g., phosphate), and pH 9.0 (e.g., phosphate or borate). Filter all buffers through a 0.22 µm filter.

  • Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Sample Preparation (T=0):

    • For each pH, dilute the stock solution into the buffer to a final concentration of 100 µM. This is your T=0 (time zero) sample.

    • Immediately analyze a portion of each T=0 sample by HPLC to determine the initial peak area of the parent compound. This serves as your 100% reference.

  • Incubation:

    • Aliquot the remaining solutions from step 3 into sealed, light-protected vials.

    • Place one set of vials for each pH in a temperature-controlled incubator at 40°C.

    • Place a parallel "control" set at 4°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial (40°C and 4°C).

    • Immediately quench any reaction by diluting into the initial mobile phase or another suitable solvent and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to its T=0 sample.

    • Plot % remaining vs. time for each condition.

    • Identify and, if possible, quantify any major degradation products.

G Parent 2-Cyclooctene-1-COOR (Parent Compound) Oxidation Epoxide Parent->Oxidation O2, light, trace metals Hydrolysis Carboxylic Acid (R=H) Parent->Hydrolysis H2O, Acid/Base (if R ≠ H) Isomerization trans-Isomer Parent->Isomerization UV Light

Caption: Major degradation pathways for 2-cyclooctene-1-carboxylic acid derivatives.

References
  • Nakagaki, S., Ferreira, G. K. B., Marçal, A. L., & Ciuffi, K. J. (Year). Oxidation of cyclooctene and cyclohexane by hydrogen peroxide catalysed by Fe(PCl 8 )Cl. Source Not Available.
  • ResearchGate. (n.d.). Catalytic oxidation of cis-cyclooctene carried out by... ResearchGate. Retrieved from a non-direct URL related to FeII(PBI)3](OTf)
  • New Journal of Chemistry. (n.d.). Selectively oxidized carbon nanocatalysts for the oxidation of cis-cyclooctene. RSC Publishing.
  • Royal Society of Chemistry. (2020, November 18). Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019). RSC Publishing.
  • ResearchGate. (n.d.). Control experiments for catalytic oxidation of cis-cyclooctene.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Scribd. (n.d.). Photochemistry of Alkenes. Scribd.
  • Pearson. (n.d.).
  • Hermans, I., De Vleeschouwer, F., Peeters, J., & Van Speybroeck, V. (2011).
  • HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions. HSCprep.
  • Clark, J. (n.d.). Carboxylic acids as acids. Chemguide. [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • ResearchGate. (n.d.). Photochemistry of Alkenes, Dienes, and Polyenes.
  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Study Mind.
  • Li, Y., & Schuster, D. I. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Molecules, 27(9), 2959. [Link]

  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Save My Exams.
  • MDPI. (2025, May 9).
  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Scribd.
  • LibreTexts Chemistry. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond. LibreTexts.
  • Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids. Chemistry Stack Exchange.
  • MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cyclopentene-1-carboxylic acid (CAS 2348-89-2). Cheméo. [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Pharmacy Resource Book. (n.d.). Condensation and Hydrolysis Reactions. Pharmacy Resource Book.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LibreTexts Chemistry. (2024, July 30). Chemistry of Esters. LibreTexts.
  • Park, K. (n.d.). Assay and Stability Testing. Purdue University.
  • ChemRxiv. (n.d.). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. PMC.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). On the isomerization of cyclooctyne into cycloocta-1,3-diene... Dalton Transactions.
  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules... ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.
  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO)
  • ResearchGate. (2025, August 6). Studies on the Stability and Stabilization of trans-Cyclooctenes...
  • Sigma-Aldrich. (n.d.). cis-2-Amino-3-cyclooctene-1-carboxylic acid hydrochloride. Sigma-Aldrich.
  • National Center for Biotechnology Information. (2025, June 5). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. PMC.
  • National Center for Biotechnology Information. (n.d.).
  • SciSpace. (n.d.). Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace.
  • National Institute of Standards and Technology. (n.d.). Cyclooctene. NIST Chemistry WebBook. [Link]

Sources

Optimization

Technical Support Center: Preventing Isomerization of trans-2-Cyclooctene-1-carboxylic Acid

[1] Status: Operational Ticket ID: TCO-STAB-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Spring-Loaded" Trap You are working with trans-2-Cyclooctene-1-carboxylic acid (TCO-acid), a mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: TCO-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Spring-Loaded" Trap

You are working with trans-2-Cyclooctene-1-carboxylic acid (TCO-acid), a molecule defined by approximately 9 kcal/mol of ring strain .[1] This strain is the engine of its bioorthogonal reactivity (Inverse Electron Demand Diels-Alder, IEDDA), but it is also its Achilles' heel.

The molecule is thermodynamically driven to relax into its cis-isomer.[1] This conversion is not just a loss of purity; it is a complete loss of function.[1] Cis-cyclooctene is inert toward tetrazines under physiological conditions.[1]

Key Stability Rule: Isomerization is rarely spontaneous at room temperature in pure organic solvents.[1] It is almost always catalyzed by external factors: radicals (thiols), transition metals (Copper), or specific media components (oxidized thiamine).[1]

Stability & Storage Matrix

The "Silver Bullet" Strategy

The most effective way to store TCO-acid long-term is not as a free acid, but as a Silver(I) complex .[1] The silver ion (


) coordinates to the strained 

-system of the trans-alkene, locking it in a stable conformation and preventing isomerization.
ParameterRecommended ConditionThe "Why" (Mechanistic Insight)
Temperature -20°C to -80°C Thermal energy increases the population of the transition state required for ring-flip.[1]
Light Dark / Amber Vials UV light (254 nm) drives the cis

trans equilibrium.[1][2] Ambient light is less risky but can degrade auxiliary groups over months.[1]
Solvent (Stock) MeOH or DMSO (Acid-free) Protic solvents are fine.[1] Avoid solvents with radical initiators (e.g., old ethers with peroxides).[1]
Additives AgNO

(Solid state)
Forms a stable coordination complex.[1] TCO is often sold or stored as a 1:1 Ag-complex.[1]
pH Neutral to Slightly Acidic High pH can deprotonate the carboxylic acid, potentially altering solubility, but extreme acid can promote hydration of the alkene.

Critical Experimental Protocols

Protocol A: Purification & Activation (Silver Nitrate Method)

Use this when your TCO-acid contains >5% cis-isomer or to release TCO from a stored Silver complex.[1]

Principle: Trans-cyclooctene binds


 significantly stronger than the cis-isomer.[1] We use this affinity to trap the trans isomer on silica, wash away the cis, and then release the trans using a ligand exchange (NaCl or NH

OH).

Materials:

  • AgNO

    
     impregnated silica gel (10% w/w).[1]
    
  • Eluent A: Pentane/Ether (9:1).[1]

  • Release Agent: 1M NaCl (aq) or NH

    
    OH.[1]
    

Workflow:

  • Load: Dissolve crude TCO-acid in minimal methanol/ether. Load onto the AgNOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -silica column.[1][3]
    
  • Wash: Flush with Eluent A. The cis-isomer elutes rapidly.[1] The trans-isomer remains bound to the silver on the silica (often visible as a darkened band).[1]

  • Elute/Release:

    • Option 1 (Gentle): Pass a solution of 5% NH

      
      OH through the column.[1] The ammonia competes for the Ag, releasing the TCO.
      
    • Option 2 (Batch): Extrude the silica into a flask.[1] Add DCM and 1M NaCl. Stir vigorously for 20 mins. AgCl precipitates (white solid), releasing TCO into the DCM layer.[1]

  • Isolate: Filter off solids. Wash the organic layer with brine, dry over MgSO

    
    , and concentrate in vacuo (keep bath <30°C).
    
Protocol B: Quantifying Active TCO (The Tetrazine Titration)

Never rely solely on NMR for "activity."[1] A sample can look pure by NMR but contain dead isomers or polymerized material.[1]

Principle: React TCO with a specific amount of a colored Tetrazine (e.g., Methyl-Tetrazine-PEG-Amine,


 nm).[1] The disappearance of the pink color indicates reaction.[1]
  • Prepare a 10 mM stock of TCO-acid in DMSO.[1]

  • Prepare a 1 mM stock of a reference Tetrazine in PBS.[1]

  • Add TCO (in 0.1 eq increments) to the Tetrazine solution in a cuvette.

  • Monitor Absorbance at 520 nm.[1]

  • Calculation: The point where Absorbance plateaus (or reaches baseline) indicates the molar equivalence.[1] If 1.0 eq of TCO kills 1.0 eq of Tetrazine, your activity is 100%.[1] If it takes 1.5 eq, your activity is ~66%.[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My TCO degrades instantly in cell culture media."

Diagnosis: Thiamine-Catalyzed Isomerization. Recent studies confirm that degradation products of Thiamine (Vitamin B1), specifically aminopyrimidines and mercaptoketones found in aged media (like DMEM), catalyze the isomerization of TCO to cis via a radical mechanism. Solution:

  • Fresh Media: Use fresh media or PBS where possible.

  • Scavengers: Add Trolox (water-soluble Vitamin E derivative) at 0.5 - 1.0 mM.[1] It quenches the thiyl radicals responsible for the isomerization cycle.[1]

Scenario 2: "I see a new spot on TLC after click reaction, but no conjugate."

Diagnosis: Copper Contamination. If you previously used the glassware or HPLC lines for CuAAC (Copper-catalyzed Azide-Alkyne Click), residual Cu(I) will isomerize TCO rapidly.[1] Solution:

  • Chelation: Wash glassware with EDTA.[1]

  • Reagent Check: Ensure your buffers are metal-free. TCO chemistry must be strictly Copper-free.[1]

Scenario 3: "The carboxylic acid isn't dissolving in DCM."

Diagnosis: Dimerization. Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents.[1] Solution:

  • Add a small amount of polar co-solvent (e.g., 5-10% Methanol or THF) to break the H-bonds.[1]

  • Note: Avoid bases (TEA/DIPEA) during storage, as carboxylate salts can be hygroscopic, introducing water and hydrolysis risks.[1]

Visual Workflow (Decision Logic)

TCO_Workflow Start Start: TCO-Acid Sample CheckPurity Step 1: Purity Check (1H NMR + Tetrazine Titration) Start->CheckPurity Decision1 Is Active TCO > 95%? CheckPurity->Decision1 Purify Perform Ag-Silica Purification (Protocol A) Decision1->Purify No Storage Long Term Storage? (> 1 week) Decision1->Storage Yes Purify->CheckPurity StoreAg Store as Ag-Complex (-20°C, Dark) Storage->StoreAg Yes (Best) StoreSol Store in MeOH/DMSO (-80°C, Dark) Storage->StoreSol No (Short term) ExpUse Experimental Use StoreAg->ExpUse Release w/ NaCl StoreSol->ExpUse MediaCheck Media: Cell Lysate/Serum? ExpUse->MediaCheck AddTrolox CRITICAL: Add Trolox (1mM) to quench Thiyl Radicals MediaCheck->AddTrolox Yes Proceed Proceed with Labeling MediaCheck->Proceed No (Buffer only) AddTrolox->Proceed

Caption: Decision tree for the evaluation, purification, and application of TCO reagents. Note the critical checkpoint for biological media requiring radical scavengers.

References

  • Fox, J. M., et al. (2008).[1][4][5] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society.[1] [1]

  • Rossin, R., et al. (2013).[1][6][7] Trans-Cyclooctene Isomerization in Biological Media. Bioconjugate Chemistry. [1]

  • Fang, Y., et al. (2019).[1][6] Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation. Tetrahedron.

  • Darko, A., et al. (2014).[1][6][7] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science.

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 2-Cyclooctene-1-Carboxylic Acid Conjugates

Topic: Dealing with Poor Solubility of 2-Cyclooctene-1-Carboxylic Acid Conjugates Role: Senior Application Scientist Context: Technical Support Center Guide Executive Summary: The Hydrophobicity Challenge 2-Cyclooctene-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Poor Solubility of 2-Cyclooctene-1-Carboxylic Acid Conjugates Role: Senior Application Scientist Context: Technical Support Center Guide

Executive Summary: The Hydrophobicity Challenge

2-Cyclooctene-1-carboxylic acid and its derivatives—most notably the trans-cyclooctene (TCO) isomers used in bioorthogonal chemistry—possess a non-polar eight-membered ring that imparts significant hydrophobicity. When conjugated to biomolecules (ADCs, peptides) or fluorophores, this moiety can induce precipitation, aggregation, or non-specific binding, severely compromising experimental reproducibility.

This guide addresses the solubility bottlenecks associated with Cyclooctene conjugates, focusing on the Inverse Electron Demand Diels-Alder (IEDDA) ligation workflow.

Troubleshooting Guide (Q&A Format)

Category A: Precipitation & Aggregation

Q1: I observe immediate precipitation when adding my TCO-carboxylic acid stock to the aqueous protein solution. How do I prevent this? Diagnosis: This is a "Solvent Shock" phenomenon. The hydrophobic cyclooctene moiety crashes out when transitioning from a high-solubility organic environment to a hydrophilic aqueous buffer. Corrective Action:

  • Dissolution: Ensure the TCO reagent is dissolved in anhydrous DMSO or DMF at a high concentration (e.g., 10–50 mM).

  • Stepwise Addition: Do not add the organic stock directly to the static protein solution. Instead, vortex the protein solution gently while slowly adding the TCO stock.

  • Limit Organic Fraction: Keep the final volume of organic co-solvent (DMSO/DMF) below 10% (v/v) . If the protein is sensitive, keep it below 5%.

  • Upgrade Reagent: Switch to a PEGylated derivative (e.g., TCO-PEG4-Acid). The polyethylene glycol spacer acts as a solubilizing shield, preventing the hydrophobic ring from driving aggregation [1].

Q2: My conjugate remains in solution but shows "smearing" or high molecular weight aggregates on SEC/HPLC. Why? Diagnosis: This indicates hydrophobic aggregation . The cyclooctene groups on different protein molecules are interacting with each other (micelle-like behavior) rather than remaining solvent-exposed. Corrective Action:

  • Detergent Screen: Add non-ionic detergents such as 0.05% Tween-20 or 0.01% Poloxamer 188 to the reaction and storage buffer. These mask the hydrophobic patches.

  • Reduce Loading (DAR): If creating an Antibody-Drug Conjugate (ADC), a high Drug-to-Antibody Ratio (DAR) increases hydrophobicity. Aim for a lower DAR (e.g., 2–4) to maintain colloidal stability [2].

Category B: Reaction Efficiency

Q3: My TCO conjugate is soluble, but the click reaction with Tetrazine is slower than expected. Is solubility involved? Diagnosis: Yes. If the TCO moiety is "buried" inside a hydrophobic pocket of the protein (to escape the aqueous buffer), it becomes sterically inaccessible to the Tetrazine.[1] Corrective Action:

  • Linker Elongation: Use a long, flexible linker (e.g., PEG12 or LC-PEG ) between the payload and the TCO ring. This forces the TCO group away from the protein surface, keeping it solvated and accessible for the IEDDA reaction [3].

Strategic Solutions & Methodologies

Solution 1: The PEGylation Strategy (Gold Standard)

The most effective method to combat the intrinsic hydrophobicity of the cyclooctene ring is to chemically modify the linker.

Linker TypeAqueous SolubilityAggregation RiskRecommended Use
C0 (Direct) Very LowHighSmall molecule synthesis in organic solvents.
C6 (Alkyl) LowHighHydrophobic drug payloads; requires >20% DMSO.
PEG4 ModerateLowStandard protein labeling; soluble in PBS with <5% DMSO.
PEG12+ HighVery LowHigh-density labeling (nanoparticles, high DAR ADCs).
Solution 2: Co-Solvent Engineering

For reagents that cannot be PEGylated, use the following solvent system to maintain solubility during conjugation:

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols (EtOH/MeOH) if using NHS-ester chemistry as they will trans-esterify.

  • Aqueous Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5).

  • Additives: 10% Glycerol (stabilizer) or 0.1% Tween-20.

Step-by-Step Protocol: Soluble Conjugation Workflow

Objective: Conjugate TCO-PEG4-Carboxylic Acid (activated as NHS ester) to an Antibody (IgG) without precipitation.

Materials:

  • Antibody (1 mg/mL in PBS, pH 7.4).

  • TCO-PEG4-NHS Ester (10 mM stock in anhydrous DMSO).

  • Desalting Column (e.g., Zeba Spin, 7K MWCO).

Procedure:

  • Buffer Exchange: Ensure the antibody is in a non-amine buffer (PBS is fine, avoid Tris).

  • Calculations: Aim for a 20-fold molar excess of TCO to Antibody.

    • Calculation:

      
      
      
  • Kinetic Addition:

    • Place the antibody tube on a vortex mixer set to low speed .

    • Slowly pipette the calculated volume of TCO-DMSO stock directly into the vortexing liquid. Do not allow the DMSO drop to touch the side of the tube (this causes local precipitation).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes with gentle rotation.

  • Clarification (Crucial): Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the TCO concentration was too high. Proceed with the supernatant.

  • Purification: Apply supernatant to the equilibrated Desalting Column to remove excess TCO and organic solvent.

  • Storage: Store the conjugate in PBS + 0.05% Sodium Azide (if compatible) at 4°C. Do not freeze TCO conjugates unless necessary, as freeze-thaw cycles promote hydrophobic aggregation.

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing and resolving solubility issues during TCO conjugation.

SolubilityTroubleshooting Start Issue: Poor Solubility of TCO Conjugate Precipitation Precipitation on Addition? Start->Precipitation Aggregates Aggregates/Cloudiness Over Time? Start->Aggregates LowReactivity Low Click Reactivity? Start->LowReactivity SolventCheck Is DMSO/DMF > 10%? Precipitation->SolventCheck Yes AddDetergent Action: Add 0.05% Tween-20 or Reduce DAR Aggregates->AddDetergent BuriedCheck Is TCO Buried? LowReactivity->BuriedCheck LinkerCheck Is Linker Hydrophobic (Alkyl/None)? SolventCheck->LinkerCheck No ReduceConc Action: Reduce Stock Conc. & Vortex during addition SolventCheck->ReduceConc Yes SwitchPEG Action: Switch to TCO-PEG4 or PEG12 LinkerCheck->SwitchPEG Yes LongerLinker Action: Use Long PEG Spacer to expose TCO BuriedCheck->LongerLinker Likely

Figure 2: Optimized Conjugation Workflow

Caption: Step-by-step protocol emphasizing solubility checkpoints.

ConjugationWorkflow Prep 1. Dissolve TCO in Anhydrous DMSO Mix 2. Vortex Protein Soln. + Slow Addition Prep->Mix Max 50mM Stock Incubate 3. Incubate 1hr @ RT (Keep DMSO <10%) Mix->Incubate Clarify 4. Centrifuge (Remove Precipitates) Incubate->Clarify Purify 5. Desalting/SEC (Remove Free TCO) Clarify->Purify QC 6. QC: A280 & Tetrazine Titration Purify->QC

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting TCO-PEG4-TCO Conjugation Reactions. Retrieved from 3

  • Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – User Manual. Retrieved from 4[4]

  • Rossin, R., et al. (2010).[5] Trans-Cyclooctene—a Swiss army knife for bioorthogonal chemistry. Angewandte Chemie Int. Ed. Retrieved from 6

Sources

Optimization

Technical Support Center: Optimization of Tetrazine Ligation with 2-Cyclooctene-1-carboxylic Acid

Executive Summary & Reaction Mechanism The ligation between 1,2,4,5-tetrazines and 2-cyclooctene-1-carboxylic acid (specifically the trans-isomer, TCO) relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanism

The ligation between 1,2,4,5-tetrazines and 2-cyclooctene-1-carboxylic acid (specifically the trans-isomer, TCO) relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3] This is a bioorthogonal "click" reaction known for exceptional kinetics (


) and biocompatibility.

However, the specific use of 2-cyclooctene-1-carboxylic acid introduces unique solubility and stability constraints compared to standard TCO-PEG derivatives. This guide addresses the chemical nuances of using this specific acid-functionalized TCO.

Core Mechanism (IEDDA)
  • Cycloaddition: The electron-poor tetrazine (diene) reacts with the strained trans-cyclooctene (dienophile).

  • Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously releases nitrogen gas (

    
    ).
    
  • Product: A stable 4,5-dihydropyridazine linkage is formed.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision paths for a successful ligation, specifically highlighting the activation of the carboxylic acid handle prior to ligation.

TCO_Ligation_Workflow Start Start: 2-Cyclooctene-1-carboxylic acid IsomerCheck CRITICAL CHECK: Is it trans-isomer? Start->IsomerCheck IsomerCheck->Start No (Cis = Dead) Activation Carboxyl Activation (NHS/EDC or HATU) IsomerCheck->Activation Yes (Active) Conjugation Conjugation to Biomolecule (Amine Coupling) Activation->Conjugation Ligation Tetrazine Ligation (IEDDA Reaction) Conjugation->Ligation Add Tetrazine Analysis Analysis (MS / Fluorescence) Ligation->Analysis

Figure 1: Operational workflow for utilizing TCO-carboxylic acid. Note that the carboxylic acid is typically used to attach the TCO to a target (protein/drug) before the tetrazine ligation step.

Optimization Modules (Q&A Format)

Module A: Reagent Integrity & Stability

Q: My reaction yields are near zero. Could my TCO be "dead"? A: Yes, this is the most common failure mode.

  • The Isomer Issue: 2-Cyclooctene-1-carboxylic acid exists as both cis and trans isomers. Only the trans-isomer (TCO) is reactive toward tetrazines. The cis-isomer is chemically inert in this reaction.

  • Isomerization Triggers: TCO is highly strained.[4] In the presence of thiols (e.g., DTT, mercaptoethanol) or transition metals (Copper), TCO isomerizes to the stable, unreactive cis form.

  • Validation: Perform a simple NMR check or a test reaction with a colored tetrazine. If the pink tetrazine color does not disappear upon addition of your TCO, your TCO has likely isomerized or degraded.

Q: How do I store 2-Cyclooctene-1-carboxylic acid? A:

  • Solid State: Store at -20°C under inert gas (Argon/Nitrogen).

  • Solution: Dissolve in DMSO or DMF just before use.[5] Avoid storing in protic solvents (water/methanol) for extended periods as acid-catalyzed isomerization can occur.

Module B: Solvent & pH Optimization

Q: The TCO-acid is not dissolving in my aqueous buffer. What should I do? A: 2-Cyclooctene-1-carboxylic acid is hydrophobic.

  • Pre-solubilization: Dissolve the TCO-acid in a minimal volume of DMSO or DMF first.

  • pH Adjustment: The carboxylic acid (

    
    ) needs to be deprotonated to improve aqueous solubility. Ensure your reaction buffer is pH 7.0–8.0.
    
    • Warning: Do not go above pH 8.5. High pH degrades Tetrazines.

  • Co-solvents: For ligation, up to 20% DMSO/DMF is generally tolerated by proteins and improves TCO accessibility.

Q: What is the optimal pH for the ligation step? A: The "Sweet Spot" is pH 6.0 – 7.4 .

  • pH < 5: Risk of acid-catalyzed TCO isomerization (dead reagent).

  • pH > 8: Rapid hydrolysis of electron-deficient tetrazines (loss of signal).

Module C: Kinetics & Stoichiometry

Q: The reaction is too slow. How do I accelerate it? A:

  • Concentration: IEDDA is a second-order reaction (

    
    ). Increasing the concentration of reactants (even locally) drastically improves speed.
    
  • Water Effect: Water accelerates IEDDA reactions via the hydrophobic effect. If possible, reduce organic co-solvent percentage to the minimum required for solubility.

  • Stoichiometry: Use a 1.5x to 5x molar excess of the cheaper reagent (usually the small molecule TCO or Tetrazine) to drive the reaction to completion quickly.

Troubleshooting Guide: Specific Failure Modes

SymptomProbable CauseCorrective Action
No Color Change (Tetrazine remains pink)TCO has isomerized to cis-form.Critical: Test TCO stock with fresh Tetrazine. If no reaction, discard TCO. Avoid thiols in buffer.
Precipitation upon mixingHydrophobic aggregation.Increase DMSO/DMF co-solvent to 10-20%. Ensure TCO-acid is deprotonated (pH > 5).
High Background / Non-specific bindingUnreacted Tetrazine remaining.Perform a purification step (PD-10 column or dialysis) or add a "quencher" (excess TCO-amine) to scavenge unreacted Tetrazine.
Product Hydrolysis Buffer pH is too basic.Lower pH to 6.0–7.0. Avoid Phosphate buffers if long-term storage of Tetrazine is required (Tris or HEPES are often better).

Mechanistic Stability Diagram

The following diagram illustrates the stability profile of the reagents, emphasizing the "Death Pathway" of TCO isomerization.

TCO_Stability TCO Active TCO (Trans-Isomer) CCO Inactive CCO (Cis-Isomer) TCO->CCO Thiols / Copper / Light (Isomerization) Product Ligation Product (Dihydropyridazine) TCO->Product + Tetrazine (Fast) Tetrazine Tetrazine Tetrazine->Product + TCO Hydrolysis Hydrolyzed Tetrazine (Colorless/Inactive) Tetrazine->Hydrolysis pH > 8.0 (Slow)

Figure 2: Stability pathways. The green path represents the desired ligation. The red dashed path represents the irreversible deactivation of TCO by thiols or metal catalysts.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][5][6][7] Journal of the American Chemical Society.

  • Rossin, R., et al. (2013).[3] Trans-cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction.[5] Molecular Pharmaceutics.

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels‐Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.

  • Taylor, M. T., Blackman, M. L., Boundlaw, O., & Fox, J. M. (2011). Quenching of the Trans-Cyclooctene-Tetrazine Ligation by Thiols. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Strained Alkene Reactivity in Bioorthogonal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed exploration of one of the most powerful toolsets in modern chemical biology: strained alkenes for bioorthogonal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of one of the most powerful toolsets in modern chemical biology: strained alkenes for bioorthogonal chemistry. This guide moves beyond a simple catalog of reagents to provide a deep, comparative analysis of their reactivity, stability, and practical application. As scientists striving to label, track, and manipulate biomolecules in their native environment, the choice of your bioorthogonal toolkit is paramount. Here, we dissect the causality behind experimental choices, grounding our discussion in quantitative data and field-proven insights.

The Principle: Why Ring Strain Drives Bioorthogonal Reactivity

Bioorthogonal reactions are defined by their ability to proceed within a living system without interfering with native biochemical processes.[1] For a reaction to be effective, especially in vivo, it must be rapid even at the low micromolar concentrations typical of biological targets.[2][3]

The key to achieving this without catalysts is strain-promoted cycloaddition . By incorporating a strained alkene or alkyne into a molecule, we pre-load it with ring strain energy. This strain is released during a cycloaddition reaction, dramatically lowering the activation energy and accelerating the reaction rate by orders of magnitude compared to unstrained analogs.[4][5] The most prominent of these reactions is the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, where an electron-poor diene, typically a 1,2,4,5-tetrazine, reacts with an electron-rich or, more importantly, a strained alkene (the dienophile).[6][7][8]

The iEDDA reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder step that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine or pyridazine product.[8] This mechanism is exceptionally clean and produces no toxic byproducts, a critical feature for live-cell or in vivo applications.[7]

Caption: The iEDDA reaction between a tetrazine and a strained alkene.

A Comparative Analysis of Strained Alkenes

The choice of strained alkene is a critical decision that balances reactivity, stability, size, and synthetic accessibility. The three major classes—trans-cyclooctenes, cyclopropenes, and norbornenes—each offer a distinct profile.[6][7]

Trans-Cyclooctenes (TCOs)

TCOs are the undisputed champions of reactivity in bioorthogonal chemistry.[9] The high torsional and transannular strain of the trans double bond within the eight-membered ring makes them exceptionally reactive dienophiles in iEDDA reactions.[1]

  • Reactivity: TCOs exhibit the fastest known bioorthogonal reaction rates, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[4][9] This incredible speed is essential for imaging rapidly moving targets or labeling low-abundance biomolecules.[3]

  • Stability: The primary drawback of the parent TCO is its propensity to isomerize to the more stable, but far less reactive, cis-cyclooctene.[3][9] To address this, numerous derivatives have been developed. For instance, conformationally strained derivatives like sTCO and d-TCO offer both enhanced stability against isomerization and, in some cases, even faster kinetics.[4][10]

  • Applications: TCOs are the go-to choice for demanding in vivo applications, including pre-targeted nuclear imaging and rapid cellular labeling, where high reaction speed is non-negotiable.[5][9]

Cyclopropenes

As three-membered rings, cyclopropenes possess immense ring strain, making them highly reactive.[5] They are also significantly smaller than TCOs, which can be advantageous when labeling sensitive biological systems where a bulky tag might interfere with function.

  • Reactivity: Cyclopropenes react rapidly with tetrazines, with k₂ values typically in the range of 10¹ to 10³ M⁻¹s⁻¹. While slower than the fastest TCOs, this is more than sufficient for many live-cell imaging and bioconjugation applications.[7]

  • Stability: Simple cyclopropenes can be unstable. However, strategic substitution, such as the inclusion of methyl groups, significantly enhances their stability in biological media, creating a better balance between reactivity and durability.[7]

  • Applications: Their small size and good reactivity make cyclopropenes excellent tools for protein labeling, surface modification, and applications where minimal steric perturbation is required.

Norbornenes

Norbornenes are bicyclic alkenes with moderate strain. They represent a compromise between reactivity and exceptional stability.

  • Reactivity: Norbornenes are the least reactive of the three major classes, with k₂ values typically ranging from 10⁻¹ to 10¹ M⁻¹s⁻¹.[8][9] Their reaction rates are often sufficient for in vitro conjugations or applications where reagents can be used at higher concentrations.

  • Stability: Norbornenes are exceptionally stable in aqueous and biological environments, showing no propensity for isomerization or degradation. Their synthetic accessibility is also a significant advantage.[8]

  • Applications: Due to their stability and ease of synthesis, norbornenes are widely used in materials science and for conjugations where reaction speed is less critical than reagent robustness and cost-effectiveness.[8][11]

Quantitative Comparison: Reaction Kinetics

The selection of a strained alkene is ultimately an empirical decision guided by kinetics. The second-order rate constant (k₂) is the gold standard for comparison. The table below summarizes representative k₂ values for the reaction of various strained alkenes with a common tetrazine partner (3,6-di-(2-pyridyl)-s-tetrazine) under aqueous conditions.

Strained Alkene ClassDerivative ExampleApprox. k₂ (M⁻¹s⁻¹)Key Characteristics
Trans-Cyclooctenes (1E,4E)-cycloocta-1,4-diene~3,300,000[12]Among the fastest dienophiles reported.[12]
d-TCO (dioxolane-fused)~366,000[4][12]Excellent balance of high reactivity and stability.[4][12]
s-TCO (axial)~3,100 (in MeOH)[4]Highly reactive due to conformational strain.[4]
Parent TCO~2,000[1]The benchmark TCO; prone to isomerization.[1]
Cyclopropenes Methyl-substituted~10 - 100[7]Good reactivity with improved stability.[7]
Norbornenes 5-Norbornene-2-ol~1 - 10[8][9]Highly stable but moderately reactive.[8]

Note: Reaction rates are highly dependent on the specific tetrazine structure, solvent, and temperature. The values presented are for comparative purposes.

Experimental Protocol: Measuring Reaction Kinetics via UV-Vis Spectroscopy

To ensure the trustworthiness of kinetic data, a robust and reproducible protocol is essential. Here is a standard methodology for determining second-order rate constants under pseudo-first-order conditions by monitoring the disappearance of the tetrazine's visible absorbance.

Core Principle

By using a large excess (≥10-fold) of the strained alkene, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order process, where the rate of change in tetrazine concentration is linearly proportional to its concentration. The decay of the tetrazine's characteristic absorbance in the ~520-540 nm range is monitored over time.[6][8]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

    • Prepare a series of stock solutions of the strained alkene (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in DMSO).

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to acquire data at the λₘₐₓ of the tetrazine (e.g., 530 nm).

    • Equilibrate the instrument and a cuvette containing the reaction buffer (e.g., PBS, pH 7.4) to the desired temperature (e.g., 25 °C).

  • Kinetic Run:

    • To the cuvette, add the reaction buffer.

    • Add a small volume of the tetrazine stock solution to achieve a final concentration that gives a measurable absorbance (e.g., 50 µM). Mix thoroughly.

    • Initiate the reaction by adding the strained alkene stock solution to achieve the desired excess concentration (e.g., 500 µM for a 10-fold excess). Mix rapidly and immediately start recording absorbance over time.

    • Continue recording until the absorbance has reached a stable baseline (reaction completion).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • For a first-order reaction, this plot will be linear. The negative of the slope of this line is the observed rate constant, kₒᵦₛ.

    • Repeat the experiment for each concentration of the strained alkene.

  • Calculating the Second-Order Rate Constant (k₂):

    • Plot the calculated kₒᵦₛ values against the corresponding concentrations of the strained alkene.

    • The slope of this second plot is the second-order rate constant, k₂.

Caption: Workflow for determining bioorthogonal reaction kinetics.

Making the Right Choice: A Decision Guide

Selecting the optimal strained alkene requires a careful evaluation of your experimental needs. The primary trade-off is often between reactivity and stability.[10]

Strained_Alkene_Selection Start What is the primary application? Q_Speed Is the highest possible reaction speed critical? (e.g., in vivo imaging, low abundance target) Start->Q_Speed Q_Stability Is long-term stability or synthetic accessibility more important than speed? Q_Speed->Q_Stability No TCO Use a Trans-Cyclooctene (TCO) - Choose highly reactive derivatives like d-TCO or sTCO. Q_Speed->TCO Yes Q_Size Is minimal steric hindrance a key requirement? Q_Stability->Q_Size No Norbornene Use a Norbornene - Ideal for material science and in vitro conjugation. Q_Stability->Norbornene Yes Q_Size->TCO No, speed is still moderately important Cyclopropene Use a Cyclopropene - Excellent for protein labeling and surface modification. Q_Size->Cyclopropene Yes

Caption: Decision tree for selecting the appropriate strained alkene.

Conclusion

The development of strained alkenes has revolutionized our ability to perform chemistry in living systems. Trans-cyclooctenes offer unparalleled speed for the most demanding in vivo applications, while cyclopropenes provide a compact and efficient alternative, and norbornenes deliver exceptional stability for material and in vitro conjugations. By understanding the fundamental principles of strain-promoted reactivity and quantitatively comparing the kinetic profiles of these molecules, researchers can make informed decisions to select the ideal tool for their specific scientific challenge. The continued innovation in designing new strained alkenes promises to further expand the capabilities of bioorthogonal chemistry, enabling ever more sophisticated investigations into the machinery of life.

References

  • Click chemistry. (2024). In Wikipedia. Retrieved from [Link][13]

  • 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. (2013). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • van den Elst, H., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. Retrieved from [Link][14]

  • Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2020). RSC Publishing. Retrieved from [Link][15]

  • Liu, F., et al. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. eScholarship, University of California. Retrieved from [Link][2]

  • Taylor, M. T., et al. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. Retrieved from [Link][4]

  • Darko, A., et al. (2014). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC. Retrieved from [Link][9]

  • Knall, A.-C., & Slugovc, C. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PMC. Retrieved from [Link][8]

  • Bioorthogonal Reactivity. (n.d.). Gold Lab at NMSU. Retrieved from [Link][16]

  • Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. Retrieved from [Link][5]

  • Jamieson, W. D., et al. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions (RSC Publishing). Retrieved from [Link][17]

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. (2011). ResearchGate. Retrieved from [Link][12]

  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020). MDPI. Retrieved from [Link][11]

  • Bioorthogonal chemistry. (2024). In Wikipedia. Retrieved from [Link][1]

Sources

Comparative

Comparative Stability Profile: Amide vs. Ester Linkages in 2-Cyclooctene-1-Carboxylic Acid Scaffolds

[1][2][3] Executive Summary This guide provides a technical analysis of the hydrolytic and enzymatic stability of 2-Cyclooctene-1-carboxylic acid derivatives. For drug development professionals, the choice between an ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a technical analysis of the hydrolytic and enzymatic stability of 2-Cyclooctene-1-carboxylic acid derivatives. For drug development professionals, the choice between an amide and an ester linkage in this specific scaffold is not merely a matter of half-life but of distinct chemical behaviors driven by the allylic nature of the C1 position and the steric conformation of the cyclooctene ring.

Key Finding: Amide linkages in this scaffold offer superior stability (>24h plasma


) suitable for permanent linkers, whereas ester linkages function as "tunable" release mechanisms (

minutes to hours), highly susceptible to hepatic esterases despite the steric bulk of the cyclooctyl ring.

Structural Analysis & Mechanistic Basis

To understand the stability profile, we must first analyze the specific electronic and steric environment of the 2-cyclooctene-1-carboxylic acid scaffold.

The Allylic Challenge

The nomenclature 2-Cyclooctene-1-carboxylic acid places the carbonyl group at C1, adjacent to the C2=C3 double bond.

  • Allylic Position: The C1 carbon is allylic. The

    
    -proton (attached to C1) is more acidic than in saturated cycloalkanes due to resonance stabilization with the adjacent alkene.
    
  • Isomerization Risk: Under basic conditions (pH > 8) or enzymatic catalysis, there is a risk of the double bond migrating into conjugation with the carbonyl (

    
    -unsaturated system), changing the molecule's reactivity and geometry.
    
Electronic Stabilization (Resonance)

The fundamental difference in stability arises from the heteroatom donor capability:

  • Amides (R-CO-NR'): Nitrogen is a strong electron donor. The resonance structure

    
     is significant, imparting double-bond character to the C-N bond (bond energy ~80-100 kcal/mol). This makes the carbonyl carbon less electrophilic and highly resistant to nucleophilic attack.
    
  • Esters (R-CO-OR'): Oxygen is more electronegative and a weaker donor than nitrogen. The carbonyl carbon remains highly electrophilic, making it susceptible to hydrolysis by water (chemical) or serine proteases/esterases (enzymatic).

Steric Shielding (The Cyclooctyl Effect)

Unlike linear alkyl chains, the cyclooctene ring adopts flexible "boat-chair" conformations. This creates a steric umbrella over the carbonyl carbon.

  • Impact: This steric bulk slows hydrolysis for both species compared to a simple acetate or benzoate. However, it is insufficient to protect esters from rapid enzymatic cleavage in plasma.

StabilityMechanism Scaffold 2-Cyclooctene Scaffold (Allylic C1) Amide Amide Linkage (Resonance Stabilized) Scaffold->Amide + Amine Ester Ester Linkage (Electrophilic Carbonyl) Scaffold->Ester + Alcohol Hydrolysis Nucleophilic Attack (H2O / Enzyme) Amide->Hydrolysis Steric Shielding + Resonance Ester->Hydrolysis Steric Shielding Only Stable High Stability (t1/2 > 24h) Hydrolysis->Stable Amide Path Labile Rapid Cleavage (t1/2: min to hrs) Hydrolysis->Labile Ester Path

Figure 1: Mechanistic divergence of amide vs. ester stability. Note that while the cyclooctene scaffold provides steric shielding, it cannot overcome the inherent electrophilicity of the ester bond.

Comparative Stability Data

The following data represents expected stability profiles derived from structure-activity relationships (SAR) of hindered cycloalkane carboxylates and general prodrug stability studies [1, 2].

Table 1: Stability Profile Comparison
FeatureAmide Linkage (2-Cyclooctene-CONHR)Ester Linkage (2-Cyclooctene-COOR)
PBS Buffer (pH 7.4) Stable (< 1% degradation / 24h)Moderate (5-15% hydrolysis / 24h)
Human Plasma (

)
High (> 24 hours)Low (15 - 120 mins)
Liver Microsomes (

)
High (> 60 mins)Very Low (< 10 mins)
Primary Mechanism of Loss Negligible (minor amidase activity)Carboxylesterase (CES1/CES2) hydrolysis
pH Sensitivity Resistant to pH 2-10Labile at pH > 8 (Saponification)
Isomerization Risk Low (High pKa of

-proton)
Moderate (Lower pKa facilitates enolization)

Critical Insight: The 2-cyclooctene ring's steric bulk prevents instantaneous flash hydrolysis often seen in linear esters, but it does not confer the metabolic stability required for systemic circulation of a permanently linked drug. Esters here are strictly prodrugs .

Experimental Protocols

To validate these profiles in your specific derivative, use the following self-validating workflows.

Chemical Stability Assay (pH-Dependent)

Objective: Determine non-enzymatic hydrolytic stability and screen for


 isomerization.
  • Preparation: Prepare a 10 mM stock of the test compound (Amide or Ester) in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Glycine-NaOH buffer (pH 9.0).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     hours.
    
  • Quenching: Add 150 µL cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Analyze via LC-MS/MS.

    • Validation Check: Monitor for the appearance of the parent acid (m/z 153 for 2-cyclooctene-1-COOH).

    • Isomerization Check: Look for retention time shifts. The conjugated isomer (1-cyclooctene-1-COOH) typically elutes later on C18 columns due to planarity/conjugation.

Plasma Stability Assay (Enzymatic)

Objective: Assess susceptibility to circulating esterases.

  • Matrix: Thaw pooled Human Plasma (or species of interest) to 37°C.

  • Spike: Add test compound (1 µM final conc, <0.5% DMSO).

  • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

  • Reaction Stop: Transfer 50 µL plasma to a crash plate containing 200 µL ice-cold ACN + Formic Acid (1%).

  • Processing: Centrifuge (4000g, 20 min, 4°C). Inject supernatant.

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    
    (slope) and
    
    
    .

AssayWorkflow Stock Compound Stock (DMSO) Plasma Plasma Incubation (37°C) Stock->Plasma Buffer Buffer Incubation (pH 7.4 / 9.0) Stock->Buffer Quench Quench/Crash (ACN + IS) Plasma->Quench Timepoints Buffer->Quench Timepoints Centrifuge Centrifuge (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent vs Metabolite) Centrifuge->LCMS

Figure 2: Workflow for comparative stability testing. Parallel incubation in plasma and buffer distinguishes enzymatic cleavage from chemical hydrolysis.

Application Guide: When to Use Which?

Case A: The Amide Linker

Use when: Designing Antibody-Drug Conjugates (ADCs) or stable bioconjugates where premature payload release leads to systemic toxicity.

  • Rationale: The amide bond resists plasma esterases. The 2-cyclooctene ring adds lipophilicity without compromising linker integrity.

  • Synthesis Note: Amide coupling with 2-cyclooctene-1-carboxylic acid requires careful activation (e.g., HATU/DIPEA) to avoid racemization at the allylic C1 center [3].

Case B: The Ester Linker

Use when: Designing "Antedrugs" or cell-permeable prodrugs.

  • Rationale: "Masking" the polar carboxylic acid as an ester improves passive diffusion through cell membranes. Once inside, intracellular esterases (or plasma esterases for systemic release) cleave the ester, regenerating the active acid.

  • Design Tweak: If the ethyl ester is too unstable, increase steric bulk on the alcohol side (e.g., isopropyl or tert-butyl ester) to fine-tune the half-life [4].

References

  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, 17, 559–587. Link

  • Di, L., & Kerns, E. H. (2016).[1] "Plasma Stability."[2][1][3] In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 195-206). Elsevier. Link[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link

Sources

Validation

Bioorthogonality Evaluation: trans-2-Cyclooctene-1-carboxylic Acid

This guide evaluates the bioorthogonal utility of (E)-2-Cyclooctene-1-carboxylic acid (often abbreviated as TCO-1-acid or simply TCO-acid in its active trans conformation). While the cis-isomer is a stable, commercially...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the bioorthogonal utility of (E)-2-Cyclooctene-1-carboxylic acid (often abbreviated as TCO-1-acid or simply TCO-acid in its active trans conformation).

While the cis-isomer is a stable, commercially available precursor, it is the trans-isomer that possesses the ring strain (~16 kcal/mol) required for rapid bioorthogonal chemistry. This guide focuses exclusively on the trans-isomer's performance in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines.

[1]

Executive Verdict

(E)-2-Cyclooctene-1-carboxylic acid is a Tier-1 Bioorthogonal Handle distinguished by its dual utility: it serves as both a rapid labeling reagent and a trigger for "Click-to-Release" drug uncaging strategies.

  • Reactivity: Exceptional (

    
    ), outperforming Norbornene and Methylcyclopropene by orders of magnitude.
    
  • Primary Application: Unlike standard TCOs (e.g., 5-hydroxy-TCO) used solely for ligation, the allylic carboxyl group at the C-1 position enables bioorthogonal elimination, making this molecule ideal for prodrug activation.

  • Stability Warning: The trans-isomer is susceptible to thiol-mediated isomerization to the unreactive cis-form in vivo. Usage requires careful handling and specific storage conditions (e.g., silver nitrate complexation).

Mechanistic Foundation

The bioorthogonality of TCO-acid relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines.[1][2]

Mechanism of Action (Ligation & Release)
  • Cycloaddition: The strained TCO double bond reacts with the tetrazine to form a bicyclic intermediate.[1]

  • Retro-Diels-Alder: Nitrogen (

    
    ) is expelled, forming a 4,5-dihydropyridazine (4,5-DHP).[1]
    
  • Tautomerization & Elimination (The "Release" Step): Because the carboxylic acid is in the allylic (C-1) position, the resulting 1,4-DHP tautomer is unstable. It spontaneously eliminates the substituent (decarboxylation or release of the attached payload), restoring aromaticity to the pyridazine core.

IEDDA_Mechanism TCO trans-2-Cyclooctene-1-acid (Strained Dienophile) Inter Bicyclic Intermediate TCO->Inter IEDDA (k2 > 10^3 M-1s-1) Tet Tetrazine (Diene) Tet->Inter DHP 4,5-Dihydropyridazine (Ligation Product) Inter->DHP -N2 (Fast) Elim 1,4-Elimination (Payload Release) DHP->Elim Tautomerization Prod Pyridazine + CO2/Payload Elim->Prod Release

Figure 1: The IEDDA reaction pathway. Note that standard TCOs stop at the DHP stage (Ligation), whereas TCO-1-acid derivatives can undergo elimination (Release) due to the allylic positioning of the functional group.

Comparative Performance Analysis

The following table compares (E)-2-Cyclooctene-1-carboxylic acid against standard alternatives in bioorthogonal chemistry.

Table 1: Kinetic and Stability Comparison
Feature(E)-2-Cyclooctene-1-acid 5-Hydroxy-TCO (Standard Ligation)Norbornene Methylcyclopropene (MCP) Azide (SPAAC)
Primary Use Uncaging / Release Stable LabelingLabelingLabelingLabeling
Reactivity (

)
1,000 – 50,000 M⁻¹s⁻¹ 10,000 – 100,000 M⁻¹s⁻¹~2 M⁻¹s⁻¹0.1 – 10 M⁻¹s⁻¹0.1 – 1 M⁻¹s⁻¹
Size (Sterics) Medium (C8 Ring)Medium (C8 Ring)Small (C7 Bicyclic)Very Small (C3 Ring)Small (Linear)
Metabolic Stability Moderate (Thiol sensitive)HighHighHighHigh
Synthetics Complex (Isomerization step)ComplexSimpleModerateSimple
Bioorthogonality Excellent ExcellentGood (Cross-reacts w/ thiols)GoodExcellent

Key Insights:

  • Vs. 5-Hydroxy-TCO: If your goal is permanent labeling, use 5-Hydroxy-TCO. The 2-carboxylic acid derivative is prone to elimination, which might sever your label from the target over time. Use 2-carboxylic acid specifically when you want to release a drug or fluorophore.

  • Vs. Norbornene: TCO-acid is ~1,000x faster. Norbornene is only preferred when the large size of the cyclooctene ring disrupts the protein target.

  • Vs. MCP: MCP is much smaller and less perturbing to lipid membranes, but TCO-acid is significantly faster, allowing for lower reagent concentrations (reducing background noise).

Experimental Protocols
Protocol A: Synthesis & Isomerization Validation

Context: You cannot buy the trans-acid off the shelf for long-term storage; it is often synthesized from the cis-precursor or supplied as a silver complex.

  • Starting Material: cis-2-Cyclooctene-1-carboxylic acid (CAS 13176-08-4).

  • Photoisomerization: Dissolve cis-isomer (1 g) in ether/heptane (1:1) with methyl benzoate (sensitizer). Irradiate (254 nm) in a flow reactor.

  • Silver Capture: Pass the stream through a column containing

    
    -impregnated silica. The trans-isomer selectively binds to Silver(I).[3]
    
  • Release: Elute the trans-isomer using aqueous

    
     or NaCl solution.
    
  • Validation (Self-Check):

    • NMR Shift: The vinyl protons in cis appear at ~5.7 ppm. In trans, they shift upfield to ~5.5 ppm and show distinct multiplet splitting due to ring strain.

    • Titration: React an aliquot with a pink tetrazine solution. Instant decolorization (pink

      
       colorless/yellow) confirms the presence of the active trans isomer.
      
Protocol B: Kinetic Assay (Stopped-Flow)

Context: Measuring the


 to confirm bioorthogonal efficiency.
  • Preparation: Prepare pseudo-first-order conditions.

    • Tetrazine (Limiting Reagent): 0.1 mM in PBS (pH 7.4).

    • TCO-Acid (Excess): 1.0 mM, 2.0 mM, 4.0 mM, 8.0 mM in PBS.

  • Measurement: Mix 1:1 in a stopped-flow spectrophotometer. Monitor the decay of Tetrazine absorbance at 520 nm .

  • Calculation:

    • Fit the exponential decay to find

      
       for each concentration.
      
    • Plot

      
       vs. [TCO]. The slope is the second-order rate constant 
      
      
      
      .
  • Acceptance Criteria: A linear fit with

    
     indicates a clean second-order reaction. If 
    
    
    
    , check for cis-contamination.
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting TCO-acid versus alternatives.

Selection_Workflow Start Bioorthogonal Goal? Type Labeling or Release? Start->Type Release Drug Uncaging / Release Type->Release Release Label Permanent Labeling Type->Label Labeling TCO_Acid Use (E)-2-Cyclooctene-1-acid (Allylic Elimination) Release->TCO_Acid Speed Is Speed Critical? Label->Speed YesSpeed Yes (Low Conc.) Speed->YesSpeed NoSpeed No (High Conc.) Speed->NoSpeed TCO_OH Use 5-Hydroxy-TCO (Stable Adduct) YesSpeed->TCO_OH MCP Use Methylcyclopropene (Min. Sterics) NoSpeed->MCP

Figure 2: Decision matrix for selecting TCO variants. TCO-acid is the reagent of choice specifically for release applications.

References
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Versteegen, R. M., et al. (2013). Click to release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition, 52(52), 14112-14116. Link

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. Link

  • Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and reactivity.[1] Chemical Science, 5(1), 371-375. Link

  • Sauer, J., et al. (1990). Diels-Alder reactions of 1,2,4,5-tetrazines with strained alkenes. Chemische Berichte, 123, 1163. Link

Sources

Comparative

2-Cyclooctene-1-carboxylic Acid: A Comparative Guide to Applications in Bioorthogonal Chemistry and Polymer Science

Topic: 2-Cyclooctene-1-carboxylic Acid: From Functional Monomer to Bioorthogonal Powerhouse Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyclooctene-1-carboxylic Acid: From Functional Monomer to Bioorthogonal Powerhouse Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Cyclooctene-1-carboxylic acid represents a pivotal scaffold in modern chemical biology and materials science. It exists primarily in two distinct geometric isomers with vastly different energetic profiles and applications: the stable cis-isomer , utilized as a functional monomer in Ring-Opening Metathesis Polymerization (ROMP), and the highly strained trans-isomer (TCO) , which serves as the "gold standard" reagent for ultrafast bioorthogonal ligation via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

This guide objectively compares the performance of 2-cyclooctene-1-carboxylic acid derivatives against alternative conjugation handles (DBCO, BCN) and polymer monomers (Norbornene), supported by kinetic data and experimental protocols.

Part 1: Bioorthogonal Chemistry (The Trans-Isomer)[1]

The trans-isomer of 2-cyclooctene-1-carboxylic acid (TCO-acid) is generated via the photochemical isomerization of the cis-precursor. It is the fastest bioorthogonal ligation reagent currently available, outperforming copper-free click chemistry reagents by several orders of magnitude.

Mechanistic Insight: Strain-Promoted Reactivity

The reactivity of TCO is driven by the immense ring strain (~16–19 kcal/mol) resulting from the forced trans double bond in an eight-membered ring. This strain elevates the HOMO energy of the alkene, facilitating an exceptionally rapid orbital overlap with the LUMO of electron-deficient tetrazines (Tz).

DOT Diagram: IEDDA Reaction Mechanism

The following diagram illustrates the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between TCO-acid and a Tetrazine, followed by the retro-Diels-Alder elimination of nitrogen.

IEDDA_Mechanism TCO TCO-Acid (Dienophile) Intermediate Bicyclic Intermediate (Highly Unstable) TCO->Intermediate Cycloaddition (Fast) Tz Tetrazine (Diene) Tz->Intermediate N2 N2 Gas (Byproduct) Intermediate->N2 Product Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (-N2) Oxidation Pyridazine (Final Stable Adduct) Product->Oxidation Oxidation (Optional)

Caption: Mechanism of the IEDDA reaction between TCO-acid and Tetrazine, yielding a stable conjugate.

Comparative Analysis: TCO vs. Alternatives

In drug development—specifically for Antibody-Drug Conjugates (ADCs) and pre-targeting imaging—reaction kinetics (


) and hydrophilicity are critical.

Table 1: Performance Comparison of Bioorthogonal Reagents

FeatureTCO-Acid (IEDDA)DBCO (SPAAC)BCN (SPAAC)Azide (CuAAC)
Reaction Partner TetrazineAzideAzideAlkyne
Rate Constant (

)
10³ – 10⁶ M⁻¹s⁻¹ 0.3 – 1.0 M⁻¹s⁻¹0.1 – 0.9 M⁻¹s⁻¹10 – 100 M⁻¹s⁻¹ (Cat.)
Catalyst Required? NoNoNoYes (Copper)
Biocompatibility ExcellentGoodGoodPoor (Cu toxicity)
Hydrophilicity Moderate (Tunable)Low (Hydrophobic)ModerateHigh
Stability (Serum) High (Isomerization risk*)HighHighHigh
Primary Use Case In vivo pre-targeting, rapid labelingLive cell imaging, ADCsLiposome labelingIn vitro synthesis
  • Note: TCO can isomerize back to the unreactive cis-form in the presence of copper or thiols over extended periods, though stabilized derivatives exist.

Experimental Protocol: Protein Conjugation via TCO-NHS

Objective: To label a monoclonal antibody (mAb) with TCO-acid for subsequent tetrazine ligation.

Reagents:

  • 2-Cyclooctene-1-carboxylic acid (converted to trans-NHS ester form).

  • Monoclonal Antibody (1 mg/mL in PBS, pH 7.4).

  • DMSO (anhydrous).

Workflow:

  • Activation: Dissolve trans-2-cyclooctene-1-carboxylic acid (1 eq) in dry DCM. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 2 hours at RT to generate the TCO-NHS ester. Evaporate solvent.

  • Stock Preparation: Dissolve TCO-NHS ester in anhydrous DMSO to 10 mM.

  • Conjugation: Add TCO-NHS (10–20 molar excess) to the antibody solution.

    • Expert Insight: Maintain DMSO concentration <10% v/v to prevent protein denaturation.

  • Incubation: React for 1 hour at Room Temperature (RT) or 4 hours at 4°C.

  • Purification: Remove excess TCO using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.

  • Validation: Verify TCO incorporation by reacting an aliquot with a fluorogenic Tetrazine probe (e.g., Tetrazine-Cy5). Immediate fluorescence increase confirms functional TCO.

Part 2: Polymer Science (The Cis-Isomer)

While the trans-isomer dominates bioorthogonal chemistry, the commercially available cis-2-cyclooctene-1-carboxylic acid is a valuable monomer for Ring-Opening Metathesis Polymerization (ROMP).

Mechanistic Insight: Functional Polyalkenamers

Unlike cyclohexene (low strain), the cis-cyclooctene ring possesses sufficient strain (~5-6 kcal/mol) to drive ROMP using Grubbs catalysts. The carboxylic acid moiety allows for the synthesis of water-soluble or post-polymerization functionalizable materials.

DOT Diagram: ROMP Workflow

ROMP_Workflow Monomer Cis-2-Cyclooctene- 1-carboxylic Acid Initiation Initiation Complex Monomer->Initiation + Catalyst Catalyst Grubbs Gen 2 Catalyst Catalyst->Initiation Propagation Chain Propagation (Living Polymerization) Initiation->Propagation Propagation->Propagation + Monomer (n) Termination Termination (Ethyl Vinyl Ether) Propagation->Termination Polymer Poly(cyclooctene) with Pendant -COOH Termination->Polymer

Caption: ROMP workflow for synthesizing functionalized polyalkenamers from cis-cyclooctene acid.

Comparison: Cyclooctene vs. Norbornene

In polymer synthesis, Norbornene is the standard for ROMP due to high strain. However, Cyclooctene offers distinct advantages in backbone flexibility.

Table 2: Monomer Comparison for ROMP

FeatureCis-Cyclooctene AcidNorbornene Acid
Ring Strain Moderate (~5-6 kcal/mol)High (~27 kcal/mol)
Polymerization Rate Slower (Controlled)Very Fast
Backbone Structure Flexible (Linear/Coiled)Rigid (Bicyclic units)
Glass Transition (

)
Lower (Elastomeric potential)Higher (Stiff plastics)
Application Hydrogels, flexible linkersHigh-strength materials

References

  • Blackman, M. L., et al. (2008).[1][2] "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][3] Journal of the American Chemical Society. Link

  • Selvaraj, R., & Fox, J. M. (2013). "Trans-Cyclooctene — A Stable, Voracious Dienophile for Bioorthogonal Labeling." Current Opinion in Chemical Biology. Link

  • Dommerholt, J., et al. (2010).[2] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link

  • Hillmyer, M. A., et al. (1995). "Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes." Macromolecules. Link

  • Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews. Link

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 2-Cyclooctene-1-carboxylic Acid

Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. When working with reactive compounds like 2-Cyclooctene-1-carboxylic acid, a comprehensive understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. When working with reactive compounds like 2-Cyclooctene-1-carboxylic acid, a comprehensive understanding of its properties and the requisite safety protocols is not just a regulatory requirement, but a cornerstone of scientific integrity and personal well-being. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Cyclooctene-1-carboxylic acid, grounded in established safety principles.

Hazard Assessment of 2-Cyclooctene-1-carboxylic Acid

2-Cyclooctene-1-carboxylic acid, like many carboxylic acids, is classified as a corrosive material.[1][2][3] The primary hazards associated with this compound are its potential to cause severe skin burns and serious eye damage upon contact. Vapors or mists can also cause respiratory irritation.[4][5] Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Key Hazards:

  • Skin Corrosion/Irritation: Direct contact can cause chemical burns and irreversible tissue damage.[1]

  • Serious Eye Damage: Splashes pose a significant risk of severe and potentially permanent eye injury.

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[4][5]

  • Corrosive to Metals: The acidic nature of the compound means it can corrode metallic surfaces and containers.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with 2-Cyclooctene-1-carboxylic acid. The following table outlines the minimum required PPE, which should be donned before entering the laboratory area where the chemical is handled.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves.[6]To prevent skin contact. Gloves must be inspected for holes or degradation before each use and disposed of immediately after handling or if contamination is suspected.[7][8]
Eye & Face Protection Chemical splash goggles.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[9]To protect the eyes from splashes and vapors. Standard safety glasses do not provide adequate protection against chemical splashes.[9]
Body Protection Flame-resistant laboratory coat.[7][9] A chemical-resistant apron is recommended for handling larger quantities.[1]To protect the skin and personal clothing from spills and splashes. The lab coat should be fully buttoned.[7]
Foot Protection Closed-toe shoes made of a non-porous material.[2][7]To protect the feet from potential spills. Open-toed footwear is strictly prohibited in the laboratory.[7]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of hazardous vapors.[1][7][10]

Operational and Disposal Protocols

A systematic approach to handling, from initial preparation to final waste disposal, is essential for ensuring a safe laboratory environment.

Experimental Workflow: From Preparation to Disposal

The following diagram illustrates the logical flow for safely handling 2-Cyclooctene-1-carboxylic acid.

G prep 1. Pre-Operation Setup ppe 2. Don PPE prep->ppe Verify emergency equipment access handling 3. Chemical Handling (In Fume Hood) ppe->handling Inspect gloves and goggles procedure 4. Experimental Procedure handling->procedure cleanup 5. Decontamination procedure->cleanup Wipe down surfaces and equipment waste 6. Waste Disposal cleanup->waste Segregate waste by type doff 7. Doff PPE waste->doff Close waste containers wash 8. Final Hand Wash doff->wash Remove gloves last

Sources

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